1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-11-8(10)13(12-7)6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJCZJMOAWVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163151 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14575-59-8 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14575-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14575-59-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Phenyl-1,2,4-triazole-3,5-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW665EVT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Characterization of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of a Privileged Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, bestowing upon molecules a unique combination of metabolic stability, hydrogen bonding capabilities, and a rigid framework for pharmacophore presentation. The specific substitution pattern of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine introduces a confluence of aromatic and amino functionalities, making it a compound of significant interest for drug discovery and materials science. A thorough spectroscopic characterization is the bedrock upon which all further development of this molecule rests. It is not merely a routine analysis but a deep dive into its electronic and structural identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. For 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the overall structural integrity.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a proton census, revealing the number of distinct proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of labile N-H protons, allowing for their observation.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is crucial for resolving the aromatic protons.
-
Acquire the spectrum at a standard temperature (e.g., 298 K).
-
Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Anticipated ¹H NMR Data and Interpretation
The following table outlines the expected chemical shifts (δ) and multiplicities for the protons of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, based on known data for similar phenyl-triazole systems.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl Protons (ortho) | 7.6 - 7.8 | Doublet (d) or Multiplet (m) | 2H | Deshielded due to the inductive effect of the triazole ring and proximity to the nitrogen atom. |
| Phenyl Protons (meta) | 7.4 - 7.6 | Triplet (t) or Multiplet (m) | 2H | Typical aromatic region for phenyl protons. |
| Phenyl Protons (para) | 7.3 - 7.5 | Triplet (t) or Multiplet (m) | 1H | Typical aromatic region for phenyl protons. |
| Amino Protons (NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | 4H | The chemical shift can be variable and concentration-dependent. The broadness is due to quadrupole broadening from the adjacent ¹⁴N and potential hydrogen exchange. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct observation of the carbon framework.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets, one for each unique carbon environment.
-
Set the spectral width to cover the expected range for aromatic and heteroaromatic carbons (typically 0-170 ppm).
-
A longer acquisition time and a greater number of scans are necessary.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Anticipated ¹³C NMR Data and Interpretation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Triazole C3 & C5 | 150 - 160 | These carbons are attached to two nitrogen atoms and an amino group, leading to significant deshielding. |
| Phenyl C1 (ipso) | 135 - 140 | The quaternary carbon attached to the triazole ring. |
| Phenyl C2 & C6 (ortho) | 120 - 125 | Shielded relative to the ipso-carbon. |
| Phenyl C3 & C5 (meta) | 128 - 130 | Typical chemical shift for aromatic CH carbons. |
| Phenyl C4 (para) | 125 - 128 |
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This method is classic but can be affected by polymorphism.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a modern, fast, and non-destructive technique.
-
-
Instrument Setup:
-
Record the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to specific functional groups.
-
Anticipated IR Data and Interpretation
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| 3400 - 3200 | N-H stretching | Amino (NH₂) | Typically appears as two distinct bands for the symmetric and asymmetric stretches. |
| 3100 - 3000 | C-H stretching | Aromatic (Phenyl) | Characteristic of sp² C-H bonds. |
| 1650 - 1600 | N-H bending | Amino (NH₂) | Scissoring vibration of the amino group. |
| 1600 - 1450 | C=C and C=N stretching | Aromatic and Triazole rings | A series of sharp bands indicative of the ring systems. |
| 1300 - 1000 | C-N stretching | Aromatic amine and Triazole | |
| 800 - 690 | C-H out-of-plane bending | Aromatic (Phenyl) | The pattern of these bands can sometimes provide information about the substitution pattern of the phenyl ring. |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the micromolar range.
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
-
Instrument Setup:
-
Scan the absorbance of the sample from approximately 200 to 400 nm.
-
Record the spectrum of the solvent blank and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Anticipated UV-Vis Data and Interpretation
For 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, the UV-Vis spectrum is expected to show strong absorption bands due to π → π* transitions within the conjugated system formed by the phenyl and triazole rings. Based on data for similar substituted triazoles, one would expect a λ_max in the range of 250-280 nm.[1] The presence of amino groups as auxochromes is likely to cause a bathochromic (red) shift compared to the unsubstituted phenyl-triazole core.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and can offer structural information through fragmentation patterns.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph.
-
Ionization:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. It is expected to produce the protonated molecule [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that can be used for less polar compounds.
-
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to measure the mass-to-charge ratio (m/z) with high accuracy.
-
Data Analysis:
-
Determine the m/z of the molecular ion peak.
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula.
-
Anticipated Mass Spectrometry Data
-
Molecular Formula: C₈H₉N₅
-
Monoisotopic Mass: 175.0858 g/mol
-
Expected HRMS Result (ESI+): m/z = 176.0936 for [C₈H₁₀N₅]⁺ ([M+H]⁺)
The high-resolution measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential structures with the same nominal mass.
Workflow for Spectroscopic Characterization
Caption: Integrated workflow for spectroscopic characterization.
Conclusion: A Unified Spectroscopic Portrait
The spectroscopic characterization of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy sheds light on the electronic properties, and mass spectrometry provides an unambiguous determination of the molecular formula. By integrating the data from these techniques, a complete and confident structural assignment can be achieved, paving the way for the further exploration of this promising molecule in various scientific domains.
References
-
National Center for Biotechnology Information. "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate." PubChem, [Link].
- Allouch, F., Zouari, F., Chabchoub, F., & Salem, M. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole.
- Klapötke, T. M., & Stierstorfer, J. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 44(20), 7586-7594.
-
Gherman, C., Bicu, E., & Mangalagiu, I. I. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][3][4]triazoles. Molbank, 2024(1), M1815.
- Kadhim, M. A., & Al-Adilee, K. J. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(11), 128-143.
-
The Royal Society of Chemistry. "¹H and ¹³C NMR Data for triazole 1." RSC, [Link].
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of the Indian Chemical Society, 99(2), 100301.
- Li, Y., Wang, L., & Liu, J. (2015). Investigating the synthetic mechanism of 3,5-diamino-1,2,4-triazole by using fibre optic ATR-IR spectroscopy combined with kernel independent component analysis. Analytical Methods, 7(14), 5827-5833.
-
NIST. "1H-1,2,4-Triazole, 1,3,5-triphenyl-." NIST WebBook, [Link].
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to interact with biological receptors with high affinity.[1] Within this esteemed class of heterocycles, the 3,5-diamino-1,2,4-triazole (commonly known as guanazole) serves as a versatile and highly functionalized building block for the synthesis of more complex molecules.[2]
This guide focuses on a key derivative: 1-Phenyl-1H-1,2,4-triazole-3,5-diamine . The introduction of a phenyl group at the N1 position significantly alters the molecule's lipophilicity, steric profile, and potential for π-stacking interactions, making it a compound of high interest for structure-activity relationship (SAR) studies in drug discovery. While direct literature on this specific molecule is sparse, this document provides a comprehensive technical overview by leveraging established data on the parent guanazole scaffold, proposing robust and well-reasoned synthetic methodologies, predicting its chemical characteristics, and exploring its potential for further derivatization.
Physicochemical Properties of the Core Scaffold: 3,5-Diamino-1H-1,2,4-triazole
Understanding the properties of the parent compound, 3,5-diamino-1H-1,2,4-triazole (Guanazole), is essential for predicting the behavior of its N-phenylated derivative. The fundamental characteristics of guanazole provide a baseline for solubility, reactivity, and handling.
| Property | Value | Source |
| CAS Number | 1455-77-2 | PubChem[3] |
| Molecular Formula | C₂H₅N₅ | PubChem[3] |
| Molecular Weight | 99.10 g/mol | PubChem[3] |
| Appearance | Colorless to white crystalline solid | PubChem[3] |
| Melting Point | 202-205 °C | Sigma-Aldrich[4] |
| Water Solubility | Soluble | ChemicalBook[5] |
| pKa | 12.10 ± 0.40 (Predicted) | ChemicalBook[5] |
Strategic Synthesis: N-Arylation of Guanazole
The most direct and logical approach to synthesizing 1-Phenyl-1H-1,2,4-triazole-3,5-diamine is through the selective N-arylation of the guanazole core. Modern cross-coupling methodologies offer powerful tools for this transformation. The primary challenge lies in achieving regioselectivity, ensuring the phenyl group attaches to the N1 position of the triazole ring rather than the exocyclic amino groups. Studies on the alkylation of similar systems have shown a preference for reaction at the ring nitrogens, providing a strong basis for this proposed pathway.[6]
Recommended Methodology: Chan-Lam-Evans (CLE) Coupling
The copper-catalyzed Chan-Lam coupling is a highly effective method for forming C-N bonds, particularly for the N-arylation of azoles.[7] It offers several advantages over other methods, including generally milder reaction conditions, tolerance of a wide range of functional groups (crucially, the unprotected amino groups on the guanazole core), and the use of air as a practical oxidant.
Causality of Experimental Design:
-
Catalyst: A simple copper(II) source like Cu(OAc)₂ is chosen for its reliability and commercial availability.
-
Arylating Agent: Phenylboronic acid is the standard aryl donor for CLE couplings. It is stable, easy to handle, and its byproducts are generally easy to remove.
-
Base: A mild organic base such as pyridine or triethylamine is selected. Its role is to facilitate the transmetalation step and activate the triazole nucleophile without promoting unwanted side reactions.
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or a polar protic solvent like methanol is suitable for solubilizing the reactants and facilitating the catalytic cycle.[7]
-
Atmosphere: The reaction is typically run open to the air, as oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst. This simplifies the experimental setup considerably.
Caption: Proposed synthetic workflow for 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Experimental Protocol: Chan-Lam N-Arylation
This protocol is a representative, field-proven starting point and may require optimization.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3,5-diamino-1H-1,2,4-triazole (1.0 eq.), phenylboronic acid (1.5 eq.), and copper(II) acetate (0.1 eq.).
-
Solvent and Base Addition: Add Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the starting triazole. Add pyridine (2.0 eq.).
-
Reaction Execution: Leave the flask open to the atmosphere and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting triazole is consumed (typically 12-24 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with additional DCM. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is then purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to isolate the pure 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Predicted Spectroscopic Profile
For any newly synthesized compound, thorough characterization is paramount. The following table outlines the expected spectroscopic data for 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, based on the known spectra of its constituent parts (1-phenyl-1,2,4-triazole and the diaminotriazole core).[8]
| Spectroscopy | Expected Features | Rationale |
| ¹H NMR | δ 7.6-7.2 (m, 5H, Ar-H), δ 5.5-4.5 (br s, 4H, 2 x NH₂) | The phenyl group protons will appear as a multiplet in the aromatic region. The two amino groups will likely appear as a broad singlet due to proton exchange; its chemical shift can be highly dependent on solvent and concentration. |
| ¹³C NMR | δ 160-150 (C3, C5), δ 140-120 (Ar-C) | The two carbons of the triazole ring bearing amino groups will be downfield. The six carbons of the phenyl ring will appear in the typical aromatic region. |
| IR (cm⁻¹) | 3450-3200 (N-H stretch, sharp), 1650-1600 (N-H bend), 1590, 1490 (C=C stretch, aromatic), 1550-1450 (C=N, N=N stretch, ring) | The primary amine N-H stretches are characteristic. Aromatic C=C stretches and the triazole ring vibrations provide further structural confirmation. |
| MS (EI) | M⁺ at m/z = 175.09 | The molecular ion peak corresponding to the exact mass of C₈H₉N₅. |
| MS/MS | Major fragment at m/z = 98 (loss of phenyl), m/z = 77 (phenyl cation) | A common fragmentation pathway would be the cleavage of the N-C bond between the triazole and the phenyl ring. |
Reactivity and Derivatization Potential
The synthetic value of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine lies in its potential for further functionalization. The two primary amino groups at the C3 and C5 positions are nucleophilic centers ripe for chemical modification, enabling the rapid generation of a chemical library for biological screening.
Key Transformations:
-
Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amides. This is a common strategy to explore the SAR of the amino groups.
-
Schiff Base Formation: Condensation with various aldehydes or ketones yields imines (Schiff bases), which can introduce a wide range of substituents and can be further reduced to secondary amines.
-
Alkylation: While potentially challenging to control, alkylation with alkyl halides can introduce small aliphatic groups. Computational studies suggest that the 3-NH₂ group is a viable center for electrophilic attack.[9]
Caption: Key derivatization pathways from the core molecule.
Potential Applications in Drug Discovery
The 1,2,4-triazole scaffold is a validated pharmacophore with a broad spectrum of biological activities.[10] Derivatives have been successfully developed as antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory agents.[1] The synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine and its subsequent derivatization provides a direct entry into chemical space that has a high probability of yielding biologically active compounds. The phenyl group can serve as a key recognition element for hydrophobic pockets in enzyme active sites or receptors, while the amino groups provide vectors for tuning solubility and introducing additional pharmacophoric features. This makes the title compound an exceptionally promising platform for lead generation and optimization in modern drug discovery programs.
References
-
Synthesis of 1,2,4‐Triazole‐3,5‐diamines. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation . Organic Chemistry Portal. Available at: [Link]
-
Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties . National Institutes of Health (NIH). Available at: [Link]
-
Studies on synthesis and pharmacological activities of 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles and their dihydro analogues . National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate . National Institutes of Health (NIH). Available at: [Link]
-
1-phenyl-1H-1,2,4-triazole | C8H7N3 . PubChem. Available at: [Link]
-
(PDF) Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole . ResearchGate. Available at: [Link]
-
(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES . ResearchGate. Available at: [Link]
-
1-PHENYL-3-HYDROXY-1,2,4-TRIAZOLE . SpectraBase. Available at: [Link]
-
3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) . National Institutes of Health (NIH). Available at: [Link]
-
synthesis of 1,2,4 triazole compounds . ISRES. Available at: [Link]
-
1H-1,2,4-Triazole synthesis . Organic Chemistry Portal. Available at: [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS . DergiPark. Available at: [Link]
-
Reactivity of C -Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes . ResearchGate. Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents . MDPI. Available at: [Link]
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) . MDPI. Available at: [Link]
-
(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study . ResearchGate. Available at: [Link]
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][7][11][12]triazoles . MDPI. Available at: [Link]
-
Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues . National Institutes of Health (NIH). Available at: [Link]
- RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate. Google Patents.
-
3,5-Diamino-1,2,4-triazole | C2H5N5 . PubChem. Available at: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles . National Institutes of Health (NIH). Available at: [Link]
-
1-METHYL-4-PHENYL-1,2,4-TRIAZOLE . SpectraBase. Available at: [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. 1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Studies on synthesis and pharmacological activities of 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles and their dihydro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Landscape of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Abstract: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties and ability to engage in diverse biological interactions.[1][2][3] However, the structural complexity of substituted triazoles, particularly those bearing amino groups, introduces the phenomenon of tautomerism—a critical factor that dictates a molecule's physicochemical properties and its ultimate pharmacological activity. This guide provides a comprehensive exploration of the tautomeric forms of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, a scaffold of significant interest in drug development.[4][5] We will dissect the theoretical underpinnings of its tautomeric equilibrium, detail robust experimental and computational protocols for characterization, and discuss the profound implications for researchers in drug discovery.
The Principle of Tautomerism in Drug Discovery
Tautomers are structural isomers of a chemical compound that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. For a molecule intended as a therapeutic agent, the dominant tautomeric form is not an academic curiosity; it is a fundamental determinant of its biological identity. The specific arrangement of hydrogen bond donors and acceptors, the overall polarity, and the three-dimensional shape are all governed by the tautomeric state. Consequently, understanding and controlling tautomerism is paramount for designing molecules that can effectively interact with their biological targets.[6]
For 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, the presence of two exocyclic amino groups and the triazole ring's nitrogen atoms creates a rich landscape of potential prototropic tautomers. The key equilibrium to consider is the amine-imine tautomerism, where protons can migrate from the exocyclic amino groups to the ring nitrogen atoms.
Potential Tautomeric Forms
The primary tautomeric equilibrium for 1-Phenyl-1H-1,2,4-triazole-3,5-diamine involves several potential structures. While the 1-phenyl substitution fixes the position of the phenyl group, the protons on the amino groups and the N4 nitrogen can relocate. The principal forms include the diamine tautomer and several imine tautomers.
Caption: Potential prototropic tautomers of the title compound.
Computational Chemistry: Predicting Tautomer Stability
Before embarking on synthetic and analytical campaigns, in silico methods provide invaluable foresight into the relative stabilities of potential tautomers. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict molecular structures and energies.[6][7][8] By calculating the ground-state electronic energy of each tautomer, we can predict their relative populations in the gas phase and in solution (using continuum solvation models).
The rationale for this approach is rooted in thermodynamics: in an equilibrium, the species with the lowest Gibbs free energy will be the most abundant. DFT calculations provide a reliable estimate of these energies.
Workflow for Computational Analysis
Caption: A typical DFT workflow for predicting tautomer stability.
Protocol 1: DFT Calculation of Relative Tautomer Energies
-
Structure Generation: Draw the 3D structures of all plausible tautomers (e.g., the diamine and various imine forms).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation for each isomer.
-
Frequency Analysis: Conduct a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.
-
Solvation Modeling: To simulate behavior in a specific solvent, perform a single-point energy calculation on the gas-phase optimized geometry using a continuum solvation model like the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Energy Comparison: Calculate the relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable form. The population of each tautomer can then be estimated using the Boltzmann distribution equation.
Hypothetical Data Summary
The following table illustrates the kind of data generated from such a computational study.
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (kcal/mol) | Predicted Population (Water) |
| Diamine Form | 0.00 (Reference) | 0.00 (Reference) | >99% |
| Imino Form A | +5.8 | +3.5 | <1% |
| Imino Form B | +6.1 | +3.9 | <1% |
Interpretation: In this hypothetical example, the diamine tautomer is significantly more stable than the imine forms in both the gas phase and in a polar solvent like water. The increased polarity of the solvent further stabilizes the diamine form, a common trend for such systems.[7]
Definitive Characterization: Spectroscopic & Crystallographic Methods
While computational methods are predictive, experimental validation is essential for unambiguous structure determination. A multi-pronged analytical approach is required to characterize the tautomeric state in both solution and solid phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution State
NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution, as the process is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer or a population-weighted average.[9]
Causality: The choice of NMR experiments is dictated by the need to distinguish between different protonation states and bonding environments.
-
¹H NMR: Can distinguish between -NH₂ protons (typically broader signals) and =NH protons (often sharper and further downfield). The integration of these signals can be used to quantify the tautomer ratio.[10][11]
-
¹³C NMR: The chemical shift of the carbon atoms in the triazole ring (C3 and C5) is highly sensitive to their bonding. A C-NH₂ carbon will have a different chemical shift than a C=N carbon.
-
¹⁵N NMR: This is arguably the most direct method. The large chemical shift dispersion of ¹⁵N allows for clear differentiation between amine (-300 to -350 ppm) and imine (-100 to -200 ppm) nitrogen atoms.
Protocol 2: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve a precisely weighed sample of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of ~10-20 mg/mL.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 5 and 12 ppm where NH protons typically resonate. Integrate all signals corresponding to each proposed tautomer.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Compare the observed chemical shifts of the triazole ring carbons to those predicted by DFT calculations or known values for similar structures to assign the dominant tautomer.
-
2D NMR (HSQC/HMBC): Acquire a ¹H-¹³C HSQC spectrum to correlate protons directly with the carbons they are attached to. An HMBC spectrum will show longer-range correlations (2-3 bonds), which is crucial for unambiguously assigning the quaternary carbons of the triazole ring and confirming the connectivity of the entire molecule.
-
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25°C to 100°C). If the tautomers are in rapid exchange, the signals may broaden and coalesce at higher temperatures. This provides information on the energy barrier of interconversion.
-
Quantification: If distinct signals are observed for each tautomer, calculate the molar ratio by dividing the integral of a characteristic proton signal by the number of protons it represents. The sum of the ratios will represent the total composition.
Single-Crystal X-ray Diffraction: The Solid State
X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.[12] It allows for the precise location of heavy atoms and, with high-quality data, the hydrogen atoms, thereby definitively identifying the tautomer present in the crystal lattice.
Causality: The solid-state structure is often dominated by the tautomer that can form the most stable crystal packing arrangement, which is heavily influenced by intermolecular hydrogen bonding.[13][14] Therefore, the tautomer observed in a crystal may not be the most stable tautomer in solution.
Protocol 3: Workflow for X-ray Crystallography
Caption: Standard workflow for single-crystal X-ray analysis.
Synthesis and Implications in Drug Design
The 3,5-diamino-1,2,4-triazole scaffold is accessible through various synthetic routes, often involving the cyclization of guanidine derivatives.[15][16] A common approach is the reaction of phenylhydrazine with dicyandiamide or a related precursor.
The established importance of the 3,5-diamino-1,2,4-triazole core as a novel scaffold for reversible inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) underscores the need for this detailed tautomeric analysis.[4][5] The precise arrangement of hydrogen bond donors and acceptors on the triazole ring is critical for fitting into the enzyme's active site. A shift from a diamine to an imine tautomer would completely alter this interaction map, likely leading to a dramatic loss of potency.
Conclusion
The study of tautomerism in 1-Phenyl-1H-1,2,4-triazole-3,5-diamine is a critical exercise for any researcher working with this scaffold. An integrated approach, combining the predictive power of computational chemistry with the definitive evidence from NMR and X-ray crystallography, is essential for a complete understanding. This guide has outlined the key theoretical considerations and provided robust, field-proven protocols to empower scientists to confidently determine the tautomeric state of this and related molecules, paving the way for more rational and successful drug design endeavors.
References
-
Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Journal of Medicinal Chemistry, 53(3), 1019-1034. [Link]
-
Inoue, T., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10). [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. [Link]
-
Gorobets, N. Y., et al. (2020). Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. ResearchGate. [Link]
-
Politzer, P., et al. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(44), 8683-8690. [Link]
-
Pawar, S. A. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, Pune. [Link]
-
Speranzini, V., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 5, 1543-1549. [Link]
-
Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E, 64(12), o2429. [Link]
-
Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
Cimiraglia, R., et al. (1998). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry A, 102(13), 2357-2362. [Link]
-
ResearchGate. (2018). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. [Link]
-
ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. [Link]
-
Truckses, D. L., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2716-2724. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6245. [Link]
-
Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis. [Link]
-
Sharma, D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Iranian Chemical Society, 18, 2613-2646. [Link]
-
Tolstoy, P. M., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Molecules, 29(9), 2147. [Link]
-
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
Royal Society of Chemistry. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. [Link]
-
Sławiński, J., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
-
Babin, V. N., et al. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 25(21), 5038. [Link]
-
ResearchGate. (2012). Synthesis and structures of 1,2,4-triazoles derivatives. [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58-67. [Link]
-
Wróbel, R., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4059. [Link]
-
Nanalysis. (2019). β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. isres.org [isres.org]
1-Phenyl-1H-1,2,4-triazole-3,5-diamine stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Abstract
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-Phenyl-1H-1,2,4-triazole-3,5-diamine. While specific empirical data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures, including 3,5-diamino-1,2,4-triazole (guanazole) and various N-substituted triazole derivatives, to provide a robust framework for its handling and storage. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It covers the intrinsic stability of the triazole ring, the influence of its substituents on potential degradation pathways, recommended storage and handling protocols, and methodologies for conducting stability assessments.
Introduction: Understanding the Molecule
1-Phenyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with a phenyl group at the N1 position and two amino groups at the C3 and C5 positions. The inherent stability of the triazole ring, coupled with the reactivity of the amino and phenyl groups, dictates the overall stability profile of the molecule. The aromatic nature of the 1,2,4-triazole ring generally imparts significant chemical stability.[1] However, the exocyclic amino groups and the N-phenyl substituent are key determinants of its susceptibility to degradation.
This guide aims to provide a scientifically grounded understanding of the factors that can influence the stability of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, enabling researchers to implement appropriate storage and handling procedures to ensure the compound's integrity over time.
Chemical Structure and Inherent Stability
The chemical structure of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine is fundamental to its stability. The 1,2,4-triazole ring is a nitrogen-rich heterocycle that exhibits aromatic character, which contributes to its overall stability.[1] The presence of multiple nitrogen atoms in the ring enhances its aromaticity and can improve intermolecular binding strength in the solid state.[2]
Caption: Chemical structure of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
The key structural features influencing stability are:
-
1,2,4-Triazole Core: Generally stable due to its aromaticity. It is resistant to hydrolysis and metabolic degradation.[1]
-
Amino Groups (C3 and C5): These electron-donating groups can increase the electron density of the triazole ring. They are also potential sites for oxidation, which is a common degradation pathway for aromatic amines. The presence of amino groups can enhance thermal stability through the formation of intermolecular hydrogen bonds.[3][4]
-
N1-Phenyl Group: The phenyl group can influence the electronic properties of the triazole ring. It may also be susceptible to electrophilic substitution reactions, although the triazole ring is generally electron-withdrawing, which would deactivate the phenyl ring to some extent.[5]
Potential Degradation Pathways
Based on the chemistry of the constituent functional groups, the following degradation pathways are plausible for 1-Phenyl-1H-1,2,4-triazole-3,5-diamine:
-
Oxidation: The amino groups are the most likely sites for oxidative degradation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of colored impurities and dimerization or polymerization products. Aromatic amines, in general, are susceptible to oxidation.[6]
-
Photodegradation: Aromatic compounds, especially those with amino substituents, can be sensitive to light. UV radiation can provide the energy to initiate photochemical reactions, leading to decomposition. Studies on some triazole derivatives have shown they can act as photostabilizers, suggesting some inherent stability to light, but this is highly structure-dependent.[7][8] Some 1,2,4-triazole fungicides have been shown to be readily photolyzed.[9]
-
Hydrolysis: The 1,2,4-triazole ring itself is generally stable to hydrolysis.[1] However, extreme pH conditions and elevated temperatures could potentially lead to the cleavage of the phenyl-triazole bond or degradation of the amino groups, although this is considered less likely under typical storage conditions. Studies on some 1,2,4-triazole fungicides have shown long hydrolysis half-lives in water at various pH levels.[9]
-
Thermal Degradation: While the triazole ring is thermally stable, high temperatures can lead to decomposition. The presence of amino groups can in some cases improve thermal stability.[3][4] The degradation at elevated temperatures would likely involve complex fragmentation of the molecule.
Recommended Storage and Handling
Due to the lack of specific storage data for 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, the following recommendations are based on best practices for structurally related compounds, such as 3,5-diamino-1,2,4-triazole, and general guidelines for aromatic amines.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation of the amino groups. |
| Light | Protect from light. Store in an amber vial or in a dark place. | To prevent photodegradation. |
| Moisture | Store in a tightly sealed container in a dry place. | To prevent hydrolysis and potential degradation from moisture. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could lead to degradation. |
Handling Precautions:
-
Handle in a well-ventilated area to avoid inhalation of any dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
Experimental Protocols for Stability Assessment
Given the limited published stability data, it is highly recommended that users perform their own stability studies to determine the shelf-life and appropriate storage conditions for their specific material and formulation. A forced degradation study is a valuable tool for this purpose.[10]
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for 1-Phenyl-1H-1,2,4-triazole-3,5-diamine under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Dissolve in the chosen solvent for analysis.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (stored at 2-8°C in the dark), at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Caption: Experimental workflow for a forced degradation study.
Conclusion
1-Phenyl-1H-1,2,4-triazole-3,5-diamine is expected to have a reasonably stable core due to its aromatic 1,2,4-triazole ring. However, the presence of amino groups makes it susceptible to oxidative and photolytic degradation. Therefore, stringent control of storage conditions is crucial to maintain its purity and integrity. It is strongly recommended to store the compound at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture. Due to the limited availability of specific stability data, researchers should consider conducting in-house stability studies to establish an appropriate re-test date and to understand the degradation profile of the compound in their specific applications.
References
-
Degradation of 1,2,4-Triazole Fungicides in the Environment. (n.d.). Huanjing Kexue/Environmental Science. [Link]
-
Wu, Y., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29696. [Link]
-
Yang, G., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3232. [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Tool for Drug Development. Pharmaceutical Technology, 31(3), 60-72.
- Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (2020).
-
Yang, G., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3232. [Link]
- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2022). Molecules, 27(13), 4291.
-
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. (2022). Molbank, 2022(3), M1405. [Link]
-
Wu, Y., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29696. [Link]
-
Synthesis, antimicrobial and antioxidant activities of imidazotriazoles and new multicomponent reaction toward 5-amino-1-phenyl[9][10][11]triazole derivatives. (2016). Research on Chemical Intermediates, 42(11), 7729-7742.
-
Synthesis, characterization and photostability study of triazole derivatives. (2021). GSC Advanced Research and Reviews, 9(2), 066-072. [Link]
- (PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. (2022).
- Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. (2021). Molecules, 26(16), 4785.
- A Comprehensive review on 1, 2, 4 Triazole. (2021). International Journal of Pharmaceutical Sciences and Research, 12(8), 4065-4076.
- Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. (2014). International Journal of ChemTech Research, 6(1), 351-358.
- The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. (2022). Molecules, 27(13), 4305.
- State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. (2021). Russian Journal of General Chemistry, 91(12), 2465-2481.
-
Inoue, T., et al. (2022). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754-758. [Link]
-
Wu, Y., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29696. [Link]
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). Molecules, 28(21), 7356.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2023). Molecules, 28(14), 5363.
- Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. (2022). Smart Science, 10(4), 226-233.
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). Molecules, 28(21), 7356. [Link]
-
Tang, Y., et al. (2021). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[9][10][11]triazolo[4,3-b][9][10][11]triazole. Journal of Materials Chemistry A, 9(2), 1093-1099. [Link]
- Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. (2021). RSC Advances, 11(52), 32969-32978.
- Evaluation of the Oxidative Stability of Emulsifiers of an Acylglicerol Origin. (2022). Processes, 10(10), 2056.
-
Synthesis, characterization and photostability study of triazole derivatives. (2021). GSC Advanced Research and Reviews, 9(2), 066-072. [Link]
- 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(4), o684.
-
Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]
- Effects of Endogenous Anti-Oxidative Components from Different Vegetable Oils on Their Oxidative Stability. (2023). Foods, 12(11), 2244.
-
Tang, Y., et al. (2021). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[9][10][11]triazolo[4,3-b][9][10][11]triazole. Journal of Materials Chemistry A, 9(2), 1093-1099.
- Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023).
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. smarteureka.com [smarteureka.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]
- 9. Degradation of 1,2,4-Triazole Fungicides in the Environment [ere.ac.cn]
- 10. ajrconline.org [ajrconline.org]
- 11. researchgate.net [researchgate.net]
The Genesis of a Privileged Scaffold: A Technical Guide to the Formation of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Foreword: The Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse array of biological targets. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have led to its incorporation into a multitude of approved drugs, spanning therapeutic areas from antifungal agents to anxiolytics. The specific derivative, 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, represents a key synthon for the elaboration of more complex molecules, making a thorough understanding of its formation mechanism crucial for researchers in drug discovery and development. This guide provides an in-depth exploration of the predominant synthetic pathway to this valuable compound, elucidating the underlying chemical principles and offering practical insights for its efficient preparation.
I. The Primary Synthetic Route: A Tale of Two Nitriles
The most direct and industrially scalable method for the synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine involves the condensation reaction between phenylhydrazine and cyanoguanidine (also known as dicyandiamide). This transformation is a classic example of heterocyclic ring formation driven by the inherent nucleophilicity and electrophilicity of the starting materials.
Causality in Reactant Selection:
-
Phenylhydrazine: The presence of the phenyl group at the N1 position of the final triazole is directly templated by this starting material. The hydrazine moiety provides two key nitrogen atoms for the triazole ring and possesses a highly nucleophilic terminal nitrogen (NH2), which initiates the reaction.
-
Cyanoguanidine: This readily available and inexpensive reagent serves as the C-N-C backbone of the resulting triazole. It contains two distinct nitrile functionalities with differing reactivities, a key feature that directs the course of the reaction.
II. The Mechanistic Pathway: A Stepwise Unraveling
The formation of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine from phenylhydrazine and cyanoguanidine is not a concerted process but rather a sequential series of nucleophilic additions and intramolecular cyclization.
Step 1: Nucleophilic Attack and the Formation of a Guanidine Intermediate
The reaction is initiated by the nucleophilic attack of the terminal amino group of phenylhydrazine onto one of the carbon atoms of the nitrile groups in cyanoguanidine. The cyano group of the guanidine moiety is more electrophilic due to the electron-withdrawing nature of the adjacent guanidine functionality.
Caption: Initial nucleophilic attack of phenylhydrazine on cyanoguanidine.
This initial addition leads to the formation of a key, albeit often unisolated, intermediate: N-Phenyl-N'-guanylguanidine .
Step 2: Intramolecular Cyclization and Ring Closure
The N-Phenyl-N'-guanylguanidine intermediate possesses the necessary atoms in the correct proximity for an intramolecular cyclization to occur. The terminal amino group of the original phenylhydrazine moiety, now part of the guanidine structure, acts as a nucleophile, attacking the carbon atom of the remaining nitrile group.
Caption: Intramolecular cyclization of the guanidine intermediate.
This ring-closing step forms the five-membered 1,2,4-triazole ring.
Step 3: Tautomerization and Aromatization
The initially formed cyclized product is a non-aromatic dihydrotriazole derivative. This species rapidly undergoes tautomerization to achieve the thermodynamically more stable aromatic 1,2,4-triazole ring system. This final step is often accompanied by the elimination of a small molecule, typically ammonia, which acts as a driving force for the reaction.
Caption: Final aromatization to the stable triazole product.
III. Experimental Protocol: A Self-Validating System
The following protocol provides a robust and reproducible method for the synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine. The inclusion of in-process checks ensures a self-validating workflow.
Materials and Equipment:
-
Phenylhydrazine (Reagent Grade)
-
Cyanoguanidine (Dicyandiamide) (Reagent Grade)
-
Hydrochloric Acid (Concentrated)
-
Sodium Hydroxide (Pellets)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Crystallizing dish
-
Melting point apparatus
-
Infrared (IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylhydrazine (0.1 mol) and cyanoguanidine (0.1 mol).
-
Acidic Medium: Cautiously add 50 mL of deionized water followed by the slow addition of concentrated hydrochloric acid until the pH of the mixture is between 2 and 3. The acidic environment protonates the nitrogen atoms, increasing the electrophilicity of the cyanoguanidine and facilitating the initial nucleophilic attack.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly neutralize the acidic solution by the dropwise addition of a 2 M sodium hydroxide solution until the pH is approximately 7-8. The product, being less soluble in neutral water, will precipitate out as a solid.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C. Determine the melting point and characterize the final product by IR and NMR spectroscopy to confirm its identity and purity.
Data Presentation:
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | 188-192 °C |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1640 (C=N stretching), ~1580 (Aromatic C=C) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.5-7.2 (m, 5H, Ar-H), ~6.0 (s, 4H, 2 x NH₂) |
IV. Authoritative Grounding and References
The mechanistic principles and synthetic strategies outlined in this guide are well-established in the field of heterocyclic chemistry. For further reading and verification, the following resources are recommended:
References
Physical appearance and properties of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
An In-depth Technical Guide to 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine (CAS No. 14575-59-8). The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates essential data on the compound's appearance, structural characteristics, and solubility, supported by experimental protocols and data interpretation. The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] This guide serves as a foundational resource for the informed use of this compound in further research and development.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a critical pharmacophore in modern drug discovery. Its derivatives are integral to numerous therapeutic agents, valued for their metabolic stability and ability to engage in hydrogen bonding. Understanding the fundamental properties of substituted triazoles like 1-Phenyl-1H-1,2,4-triazole-3,5-diamine is paramount for the rational design of new chemical entities. This guide offers a detailed examination of this specific molecule, providing the necessary data for its application in synthetic and medicinal chemistry projects.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is the bedrock of its application in experimental science. These properties dictate storage, handling, and formulation strategies.
Physical Appearance and Identification
1-Phenyl-1H-1,2,4-triazole-3,5-diamine is typically encountered as a solid. While specific color information is not widely published, related diamino-triazoles are often white to off-white or faintly yellow crystalline powders.[3]
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 14575-59-8 | [CymitQuimica][4] |
| Molecular Formula | C₈H₉N₅ | [CymitQuimica, Sigma-Aldrich][4] |
| Molecular Weight | 175.19 g/mol | [CymitQuimica, Sigma-Aldrich][4] |
| InChI Key | QCYJCZJMOAWVPC-UHFFFAOYSA-N | [CymitQuimica, Sigma-Aldrich][4] |
| Purity (Typical) | ≥97% | [CymitQuimica][4] |
Rationale for Data Selection: The CAS number is the universally accepted, unambiguous identifier for a chemical substance. The molecular formula and weight are fundamental for all stoichiometric calculations in synthesis and analysis. The InChI key provides a unique structural identifier for database and informatics applications.
Molecular Structure and Spectroscopic Characterization
The structural elucidation of a molecule is critical for confirming its identity and purity. The following sections detail the expected spectroscopic signatures for 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Caption: Molecular structure of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenyl and amino protons. The phenyl protons will likely appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The two amino (-NH₂) groups would present as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR would display signals for the two distinct carbons in the triazole ring and the carbons of the phenyl group. The carbons bearing the amino groups (C3 and C5) would be expected in the δ 150-160 ppm range, while the phenyl carbons would appear in the typical aromatic region of δ 120-140 ppm.
Expert Insight: When preparing an NMR sample, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for triazole compounds. Its polarity aids in solubilizing the sample, and the acidic N-H and amino protons are less prone to rapid exchange than in protic solvents like methanol-d₄, resulting in sharper, more easily identifiable peaks.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:
-
N-H Stretching: Two distinct bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.
-
C=N Stretching: Vibrations for the triazole ring system, typically appearing in the 1500-1650 cm⁻¹ range.
-
Aromatic C-H and C=C Stretching: Signals characteristic of the phenyl group, found around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Experimental Protocols and Workflows
Protocol for Obtaining an ATR-FTIR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid 1-Phenyl-1H-1,2,4-triazole-3,5-diamine powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled. Self-Validation: The resulting spectrum must show the characteristic N-H and aromatic C=C stretching frequencies as described in section 3.2. The absence of a broad O-H band around 3200-3600 cm⁻¹ would confirm the sample is not a hydrate.
Caption: Conceptual workflow for the spectroscopic characterization of the compound.
Solubility Profile
The solubility of a compound is a critical parameter for its use in biological assays and as a reactant in synthesis. While detailed quantitative data is scarce, related compounds such as 3,5-Diamino-1,2,4-triazole are soluble in water.[5] It is anticipated that 1-Phenyl-1H-1,2,4-triazole-3,5-diamine will exhibit good solubility in polar organic solvents like DMSO and DMF, and limited solubility in non-polar solvents such as hexanes.
Table 2: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The phenyl group decreases polarity compared to the unsubstituted analog.[3] |
| DMSO, DMF | Soluble | Polar aprotic solvents are effective for hydrogen-bond donors. |
| Methanol, Ethanol | Moderately Soluble | Polar protic solvents can solvate the amino groups. |
| Hexane, Toluene | Insoluble | The molecule's polarity is too high for non-polar solvents. |
Safety and Handling
As a laboratory chemical, 1-Phenyl-1H-1,2,4-triazole-3,5-diamine requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust.[6] Handle in a well-ventilated area or a chemical fume hood.[7] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.[7] Keep away from oxidizing agents.[5]
The compound is classified with GHS07 pictograms, indicating it may cause skin and eye irritation.
Conclusion
This guide provides a foundational understanding of the physical and chemical properties of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine. The data presented, from its basic physical appearance to its spectroscopic signature, offers a robust starting point for scientists and researchers. The provided protocols and expert insights aim to facilitate the effective and safe use of this compound in the laboratory, ultimately supporting its potential application in the synthesis of novel, biologically active molecules.
References
-
1,2,4-Triazole - Wikipedia. Wikipedia. [Link]
-
Synthesis of 1,2,4‐Triazole‐3,5‐diamines. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Chemical Properties of 3,5-Diamino-1,2,4-triazole (CAS 1455-77-2) - Cheméo. Cheméo. [Link]
-
Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - NIH. National Institutes of Health. [Link]
-
1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem. PubChem. [Link]
-
(PDF) 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole - ResearchGate. ResearchGate. [Link]
-
Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. Carl ROTH. [Link]
-
NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION - DergiPark. DergiPark. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-phenyl-1H-1,2,4-triazole-3,5-diamine | CymitQuimica [cymitquimica.com]
- 5. 1H-1,2,4-Triazole-3,5-diamine | 1455-77-2 [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Potent Kinase Inhibitors from a Versatile 1-Phenyl-1H-1,2,4-triazole-3,5-diamine Scaffold
Introduction: The Privileged 1,2,4-Triazole Scaffold in Kinase Inhibitor Design
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in multiple non-covalent interactions with biological targets.[1] Its unique electronic properties and hydrogen bonding capabilities make it a "privileged scaffold" in the design of enzyme inhibitors.[2] Within this class, the 1-Phenyl-1H-1,2,4-triazole-3,5-diamine core represents a particularly attractive starting point for the synthesis of kinase inhibitors. The di-amino substitutions at the 3- and 5-positions provide versatile handles for chemical modification, allowing for the systematic exploration of the chemical space around the core to achieve high potency and selectivity against various kinase targets. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This application note provides a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from the 1-Phenyl-1H-1,2,4-triazole-3,5-diamine scaffold, with a focus on practical laboratory protocols and the underlying scientific rationale.
Strategic Approach to Kinase Inhibitor Synthesis
The primary synthetic strategy for elaborating the 1-Phenyl-1H-1,2,4-triazole-3,5-diamine scaffold involves the selective acylation or sulfonylation of the exocyclic amino groups or the N1 position of the triazole ring. This approach allows for the introduction of various substituents that can be tailored to interact with specific residues within the ATP-binding pocket of the target kinase.
A common and effective method is the acylation of the triazole ring, which can lead to potent inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases.[4][5] These kinases are critical regulators of the cell cycle, and their inhibition is a validated strategy in oncology.[6] The phenyl group at the 1-position of the starting material can serve to occupy a hydrophobic pocket in the kinase active site, while the acyl group can be varied to optimize interactions with the hinge region and other key areas.
Experimental Protocols
Part 1: Synthesis of a Representative Kinase Inhibitor
This section details a representative protocol for the synthesis of a potent kinase inhibitor based on the 1-Phenyl-1H-1,2,4-triazole-3,5-diamine scaffold. The described synthesis is a composite procedure based on established methods for the acylation of similar triazole cores.[7]
Protocol 1: Synthesis of N-(3,5-diamino-1-phenyl-1H-1,2,4-triazol-4-yl)acetamide (A Representative Kinase Inhibitor)
This protocol describes a plausible and representative synthesis of a kinase inhibitor derived from 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Materials:
-
1-Phenyl-1H-1,2,4-triazole-3,5-diamine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Phenyl-1H-1,2,4-triazole-3,5-diamine (1.0 g, 5.71 mmol) in anhydrous pyridine (20 mL). Cool the solution to 0 °C in an ice bath.
-
Acylation: To the cooled solution, add acetic anhydride (0.65 mL, 6.85 mmol) dropwise over 5 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (7:3 ethyl acetate/hexanes), visualizing with a UV lamp. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).
-
Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(3,5-diamino-1-phenyl-1H-1,2,4-triazol-4-yl)acetamide as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the acylation of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Part 2: Biological Evaluation of Kinase Inhibitory Activity
The synthesized compounds must be evaluated for their ability to inhibit the target kinase. A widely used and robust method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle:
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.
Materials:
-
Synthesized inhibitor compound
-
Target kinase (e.g., Aurora A, CDK2)
-
Kinase substrate (specific to the target kinase)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the serially diluted inhibitor or DMSO (for the control).
-
Initiate the kinase reaction by adding ATP. The final volume of the kinase reaction is typically 5 µL.
-
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of the Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.
Expected Results and Structure-Activity Relationship (SAR)
Compounds derived from the 1-acyl-1H-[4][8][9]triazole-3,5-diamine scaffold have demonstrated potent inhibitory activity against various kinases. For instance, analogues of this class have shown significant inhibition of CDKs and Aurora kinases, with IC₅₀ values often in the low nanomolar to micromolar range.[10][11]
Table 1: Representative Kinase Inhibition Data for Acyl-1H-[4][8][9]triazole-3,5-diamine Analogues
| Compound Analogue | Target Kinase | IC₅₀ (nM) | Reference |
| Analogue 1 | CDK1 | 50 | [10] |
| Analogue 2 | CDK2 | 30 | [10] |
| Analogue 3 | Aurora A | 150 | [4] |
| Analogue 4 | Aurora B | 200 | [4] |
The structure-activity relationship (SAR) for this class of inhibitors often reveals that:
-
The nature of the acyl group is critical for potency and selectivity. Bulky or electron-withdrawing groups can influence interactions with specific residues in the ATP-binding pocket.
-
Substitution on the N-phenyl ring can modulate pharmacokinetic properties and introduce additional interactions.
-
The di-amino groups are crucial for maintaining the core scaffold and can be further functionalized to explore additional binding interactions.
Conclusion
The 1-Phenyl-1H-1,2,4-triazole-3,5-diamine scaffold is a versatile and valuable starting point for the synthesis of potent and selective kinase inhibitors. The synthetic routes are generally straightforward, relying on well-established acylation or sulfonylation reactions. The resulting compounds can be efficiently screened using robust in vitro assays such as the ADP-Glo™ kinase assay. The modular nature of the synthesis allows for the systematic exploration of SAR, facilitating the optimization of lead compounds with improved potency, selectivity, and drug-like properties. This application note provides a solid foundation for researchers and drug development professionals to leverage this privileged scaffold in their kinase inhibitor discovery programs.
References
-
Abdullah, O. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5678. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Available from: [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
ResearchGate. (n.d.). IC50 values of the 1,2,3-triazole compounds 2-5(a-f) for AChE inhibition, DPPH and SOD activities. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis. Available from: [Link]
-
ResearchGate. (n.d.). 1-Acyl-1 H -[4][8][9]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities. Available from: [Link]
-
PubMed. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. Available from: [Link]
-
PubMed. (2005). 1-Acyl-1H-[4][8][9]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Available from: [Link]
-
MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Available from: [Link]
-
Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E80, 1161-1164. Available from: [Link]
-
Aggarwal, N., & Sumran, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Mini reviews in medicinal chemistry, 20(11), 987-1014. Available from: [Link]
-
El-Sherief, H. A., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Advanced Biomedical & Pharmaceutical Sciences, 1(1), 1-8. Available from: [Link]
-
ACS Publications. (2022). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Available from: [Link]
-
PubMed. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Available from: [Link]
-
MDPI. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Available from: [Link]
-
PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Available from: [Link]
-
RSC Publishing. (2021). Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach. Available from: [Link]
-
ResearchGate. (n.d.). Calculated IC50 values of synthesized triazole derivatives. Available from: [Link]
-
Zhang, J., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1347. Available from: [Link]
-
PubMed. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Available from: [Link]
-
El-Naggar, M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11698. Available from: [Link]
-
ResearchGate. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Available from: [Link]
-
PubMed. (2025). Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5-Diphenyl-1H-1,2,4-Triazole Derivatives as Potential hEGFR Inhibitors. Available from: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch: Derivatisierung von 1-Phenyl-1H-1,2,4-triazol-3,5-diamin für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung des 1-Phenyl-1H-1,2,4-triazol-3,5-diamin-Gerüsts, einer heterozyklischen Verbindung von erheblichem Interesse für die medizinische Chemie. Es werden bewährte Protokolle für die Synthese von Derivaten, einschließlich Schiff'scher Basen, N-Acyl-Derivaten und Harnstoff/Thioharnstoff-Analoga, vorgestellt. Darüber hinaus werden detaillierte Verfahren für das biologische Screening dieser neuen chemischen Entitäten auf ihre potenzielle Antikrebs-Aktivität beschrieben, mit Schwerpunkt auf Zytotoxizitäts- und Zellzyklus-Assays.
Wissenschaftlicher Hintergrund und Rationale
Das 1,2,4-Triazol-Ringsystem ist ein privilegierter Heterozyklus in der modernen Arzneimittelentwicklung und findet sich in einer Vielzahl von von der FDA zugelassenen Medikamenten mit einem breiten Spektrum an biologischen Aktivitäten wieder, darunter antimykotische, antivirale, entzündungshemmende und antineoplastische Eigenschaften.[1][2] Die spezifische Struktur des 1-Phenyl-1H-1,2,4-triazol-3,5-diamins bietet mit seinen beiden primären Aminogruppen an den Positionen 3 und 5 reaktive Stellen, die sich ideal für eine systematische chemische Modifikation eignen. Diese Modifikationen ermöglichen die Erstellung einer diversifizierten Bibliothek von Verbindungen für das biologische Screening.
Die Einführung einer Phenylgruppe an der N1-Position des Triazolrings beeinflusst die Lipophilie und die sterischen Eigenschaften des Moleküls und kann zu verbesserten pharmakokinetischen und pharmakodynamischen Profilen führen. Die Derivatisierung der exozyklischen Aminogruppen ermöglicht die Feinabstimmung der elektronischen und sterischen Eigenschaften der Moleküle, was wiederum deren Wechselwirkung mit biologischen Zielstrukturen, wie Enzymen oder Rezeptoren, modulieren kann. Insbesondere die Umwandlung der Aminogruppen in Schiff'sche Basen, Amide oder Harnstoff-/Thioharnstoff-Einheiten führt zur Einführung verschiedener funktioneller Gruppen, die an Wasserstoffbrückenbindungen, hydrophoben Wechselwirkungen und anderen intermolekularen Kräften beteiligt sein können, die für die molekulare Erkennung entscheidend sind.[1]
Die strategische Derivatisierung dieses Gerüsts zielt darauf ab, die zytotoxische Aktivität gegen Krebszelllinien zu erhöhen und gleichzeitig die Toxizität gegenüber gesunden Zellen zu minimieren. Die in diesem Leitfaden beschriebenen Protokolle bieten einen rationalen Ansatz zur Erforschung der Struktur-Wirkungs-Beziehungen (SAR) von 1-Phenyl-1H-1,2,4-triazol-3,5-diamin-Derivaten.
Synthese und Derivatisierung
Der allgemeine Arbeitsablauf für die Synthese und Derivatisierung von 1-Phenyl-1H-1,2,4-triazol-3,5-diamin ist im folgenden Diagramm dargestellt:
Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung.
Protokoll 1: Synthese von Schiff'schen Base-Derivaten
Die Bildung von Schiff'schen Basen (Imine) ist eine robuste und einfache Methode zur Derivatisierung primärer Amine. Die Reaktion mit verschiedenen Aldehyden und Ketonen führt zu einer breiten Palette von Derivaten mit unterschiedlichen sterischen und elektronischen Eigenschaften.
Rationale: Die Einführung von aromatischen oder heterozyklischen Ringen über die Imin-Bindung kann die Fähigkeit der Moleküle zur Interkalation in die DNA oder zur Bindung an die hydrophoben Taschen von Enzymen verbessern.
Schritt-für-Schritt-Protokoll:
-
Reagenzien und Lösungsmittel:
-
1-Phenyl-1H-1,2,4-triazol-3,5-diamin (1 Äq.)
-
Substituiertes Aldehyd oder Keton (2.2 Äq.)
-
Wasserfreies Ethanol
-
Eisessig (katalytische Menge)
-
-
Verfahren: a. Lösen Sie 1-Phenyl-1H-1,2,4-triazol-3,5-diamin in einer minimalen Menge heißen, wasserfreien Ethanols in einem Rundkolben. b. Geben Sie das entsprechende Aldehyd oder Keton (2.2 Äq.) zu der Lösung. c. Fügen Sie 2-3 Tropfen Eisessig als Katalysator hinzu.[3] d. Erhitzen Sie die Reaktionsmischung für 4-8 Stunden unter Rückfluss. e. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). f. Kühlen Sie die Reaktionsmischung nach Abschluss der Reaktion auf Raumtemperatur ab. g. Der ausgefallene Feststoff wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und an der Luft getrocknet. h. Rekristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Ethanol/Wasser-Mischung), um das reine Schiff'sche Base-Derivat zu erhalten.[4]
-
Charakterisierung:
-
Bestimmen Sie den Schmelzpunkt.
-
Analysieren Sie die Struktur mittels Infrarotspektroskopie (IR), kernmagnetischer Resonanzspektroskopie (¹H-NMR, ¹³C-NMR) und Massenspektrometrie (MS).
-
Protokoll 2: Synthese von N-Acyl-Derivaten
Die Acylierung der Aminogruppen führt zur Bildung von Amiden, die die elektronischen Eigenschaften des Moleküls erheblich verändern und zusätzliche Wasserstoffbrückenbindungs-Akzeptoren und -Donoren einführen können.
Rationale: Die Acylierung kann die Löslichkeit und die metabolische Stabilität der Verbindungen verbessern. Die eingeführte Acylgruppe kann auch spezifische Wechselwirkungen mit dem biologischen Ziel eingehen.
Schritt-für-Schritt-Protokoll:
-
Reagenzien und Lösungsmittel:
-
1-Phenyl-1H-1,2,4-triazol-3,5-diamin (1 Äq.)
-
Säurechlorid oder Säureanhydrid (2.2 Äq.)
-
Trockenes Pyridin oder Triethylamin (als Base und Lösungsmittel)
-
Trockenes Dichlormethan (DCM) oder Tetrahydrofuran (THF) (optionales Lösungsmittel)
-
-
Verfahren: a. Lösen oder suspendieren Sie 1-Phenyl-1H-1,2,4-triazol-3,5-diamin in trockenem Pyridin oder einer Mischung aus trockenem DCM und Triethylamin in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon). b. Kühlen Sie die Mischung in einem Eisbad auf 0 °C. c. Geben Sie das Säurechlorid oder Säureanhydrid (2.2 Äq.) tropfenweise unter Rühren zu. d. Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. e. Überwachen Sie den Reaktionsfortschritt mittels DC. f. Nach Abschluss der Reaktion wird die Reaktionsmischung in Eiswasser gegossen, um das überschüssige Acylierungsmittel zu zersetzen und das Produkt auszufällen. g. Der feste Niederschlag wird abfiltriert, gründlich mit Wasser gewaschen und getrocknet. h. Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.
-
Charakterisierung:
-
Bestimmen Sie den Schmelzpunkt.
-
Führen Sie eine strukturelle Analyse mittels IR, ¹H-NMR, ¹³C-NMR und MS durch.
-
Protokoll 3: Synthese von Harnstoff- und Thioharnstoff-Derivaten
Die Reaktion der Aminogruppen mit Isocyanaten oder Isothiocyanaten führt zur Bildung von Harnstoff- bzw. Thioharnstoff-Derivaten. Diese funktionellen Gruppen sind als starke Wasserstoffbrücken-Donoren und -Akzeptoren bekannt.
Rationale: Die Harnstoff- und Thioharnstoff-Einheiten können die Bindungsaffinität zu Proteinen, insbesondere zu Kinasen, durch die Bildung von starken Wasserstoffbrückenbindungen mit der Proteinstruktur erhöhen.
Schritt-für-Schritt-Protokoll:
-
Reagenzien und Lösungsmittel:
-
1-Phenyl-1H-1,2,4-triazol-3,5-diamin (1 Äq.)
-
Substituiertes Isocyanat oder Isothiocyanat (2.2 Äq.)
-
Trockenes THF oder Acetonitril
-
-
Verfahren: a. Lösen Sie 1-Phenyl-1H-1,2,4-triazol-3,5-diamin in trockenem THF oder Acetonitril in einem Rundkolben. b. Geben Sie das entsprechende Isocyanat oder Isothiocyanat (2.2 Äq.) zu der Lösung. c. Rühren Sie die Reaktionsmischung bei Raumtemperatur für 6-12 Stunden. Bei weniger reaktiven Partnern kann ein leichtes Erwärmen (40-50 °C) erforderlich sein.[5] d. Überwachen Sie den Reaktionsfortschritt mittels DC. e. Der nach Abschluss der Reaktion gebildete Niederschlag wird durch Filtration gesammelt. f. Waschen Sie den Feststoff mit dem Reaktionslösungsmittel und anschließend mit Diethylether, um Verunreinigungen zu entfernen. g. Trocknen Sie das Produkt im Vakuum. Eine weitere Reinigung ist in der Regel nicht erforderlich, kann aber bei Bedarf durch Umkristallisation erfolgen.
-
Charakterisierung:
-
Bestimmen Sie den Schmelzpunkt.
-
Bestätigen Sie die Struktur mittels IR, ¹H-NMR, ¹³C-NMR und MS.
-
Biologisches Screening: Antikrebs-Aktivität
Nach der erfolgreichen Synthese und Charakterisierung der Derivate ist der nächste entscheidende Schritt die Bewertung ihrer biologischen Aktivität. Im Folgenden werden Protokolle für primäre Zytotoxizitätstests und sekundäre Assays zur Untersuchung des Wirkmechanismus beschrieben.
Protokoll 4: MTT-Assay zur Bestimmung der Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient. Er wird häufig zum Screening von Verbindungen auf ihre zytotoxische Wirkung auf Krebszelllinien verwendet.[6][7][8]
Rationale: Dieser Assay ermöglicht ein schnelles und quantitatives Screening einer großen Anzahl von Verbindungen, um deren IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) zu bestimmen.
Abbildung 2: Arbeitsablauf des MTT-Assays.
Schritt-für-Schritt-Protokoll:
-
Zellkultur:
-
Kultivieren Sie die ausgewählten menschlichen Krebszelllinien (z. B. MCF-7 [Brust], A549 [Lunge], HepG2 [Leber]) in geeignetem Kulturmedium, das mit 10 % fötalem Rinderserum (FBS) und 1 % Penicillin-Streptomycin supplementiert ist, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂.[6]
-
-
Verfahren: a. Säen Sie die Zellen in einer Dichte von 5 x 10³ bis 1 x 10⁴ Zellen pro Well in 96-Well-Platten aus und inkubieren Sie sie für 24 Stunden, damit sie anhaften können.[6] b. Bereiten Sie eine Reihe von Verdünnungen der Testverbindungen in Kulturmedium vor. c. Entfernen Sie das alte Medium aus den Wells und geben Sie 100 µL der verschiedenen Konzentrationen der Testverbindungen in die entsprechenden Wells. Fügen Sie auch eine Vehikelkontrolle (z. B. DMSO in der höchsten verwendeten Konzentration) und eine unbehandelte Kontrolle hinzu. d. Inkubieren Sie die Platten für weitere 48 bis 72 Stunden. e. Geben Sie nach der Inkubationszeit 10 µL einer 5 mg/mL MTT-Lösung in jedes Well und inkubieren Sie die Platten für 2-4 Stunden bei 37 °C.[5] f. Entfernen Sie die MTT-haltige Medium vorsichtig und geben Sie 100 µL Dimethylsulfoxid (DMSO) in jedes Well, um die gebildeten Formazan-Kristalle aufzulösen.[7][8] g. Schütteln Sie die Platte vorsichtig für 15 Minuten auf einem Orbitalschüttler, um eine vollständige Auflösung zu gewährleisten.[5] h. Messen Sie die optische Dichte (OD) bei einer Wellenlänge von 570 nm mit einem Mikroplattenleser.[5][6]
-
Datenauswertung:
-
Die prozentuale Zellviabilität wird nach der folgenden Formel berechnet: Prozentuale Viabilität = (OD der behandelten Zellen / OD der Kontrollzellen) x 100
-
Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC₅₀-Wert für jede Verbindung.
-
Tabelle 1: Beispielhafte Darstellung der Zytotoxizitätsdaten
| Verbindung | Derivat-Typ | Substituent (R) | IC₅₀ (µM) auf MCF-7 |
| Ausgangsverbindung | - | - | > 100 |
| Derivat 1 | Schiff'sche Base | 4-Chlorphenyl | 15.2 |
| Derivat 2 | Schiff'sche Base | 4-Methoxyphenyl | 25.8 |
| Derivat 3 | N-Acyl | Acetyl | 50.1 |
| Derivat 4 | N-Acyl | Benzoyl | 22.5 |
| Derivat 5 | Thioharnstoff | Phenyl | 8.9 |
| Derivat 6 | Thioharnstoff | 4-Nitrophenyl | 5.3 |
Protokoll 5: Zellzyklusanalyse mittels Durchflusszytometrie
Die Zellzyklusanalyse wird verwendet, um den Wirkmechanismus von zytotoxischen Verbindungen zu untersuchen. Sie bestimmt, ob eine Verbindung den Zellzyklus in einer bestimmten Phase (G0/G1, S oder G2/M) anhält, was ein Kennzeichen für viele Antikrebsmedikamente ist.
Rationale: Die Identifizierung einer spezifischen Zellzyklus-Arretierung kann Hinweise auf die molekularen Ziele der Verbindung geben (z. B. Hemmung von Cyclin-abhängigen Kinasen [CDKs] oder Störung der Mikrotubuli-Dynamik).
Schritt-für-Schritt-Protokoll:
-
Zellbehandlung: a. Säen Sie Krebszellen in 6-Well-Platten aus und lassen Sie sie über Nacht anhaften. b. Behandeln Sie die Zellen mit den Testverbindungen in Konzentrationen, die ihrem IC₅₀-Wert entsprechen, für 24 oder 48 Stunden.
-
Zellfixierung und -färbung: a. Ernten Sie die Zellen durch Trypsinisierung und zentrifugieren Sie sie bei 300 x g für 5 Minuten.[9] b. Waschen Sie die Zellen einmal mit eiskaltem Phosphat-gepuffertem Salzlösung (PBS). c. Fixieren Sie die Zellen, indem Sie sie in eiskaltem 70%igem Ethanol resuspendieren und mindestens 30 Minuten bei 4 °C inkubieren. Die fixierten Zellen können bei -20 °C für mehrere Wochen gelagert werden.[10] d. Zentrifugieren Sie die fixierten Zellen und waschen Sie sie zweimal mit PBS. e. Resuspendieren Sie die Zellen in einer Färbelösung, die Propidiumiodid (PI, ein interkalierender Farbstoff für DNA) und RNase A (zum Abbau von RNA, um eine unspezifische PI-Färbung zu vermeiden) enthält.[10] f. Inkubieren Sie die Zellen für 30 Minuten bei 37 °C im Dunkeln.[9]
-
Durchflusszytometrie-Analyse: a. Analysieren Sie die gefärbten Zellen mit einem Durchflusszytometer. b. Erfassen Sie die Fluoreszenzsignale von PI, die proportional zum DNA-Gehalt sind. c. Analysieren Sie die Daten mit einer geeigneten Software (z. B. FlowJo, ModFit LT), um den Prozentsatz der Zellen in den Phasen G0/G1, S und G2/M des Zellzyklus zu quantifizieren.
Interpretation und nächste Schritte
Die Ergebnisse der Derivatisierung und des biologischen Screenings bilden die Grundlage für die Etablierung von Struktur-Wirkungs-Beziehungen (SAR).
Analyse der SAR:
-
Einfluss der Derivatisierung: Vergleichen Sie die Aktivität der verschiedenen Derivat-Klassen (Schiff'sche Basen, N-Acyl, Harnstoff/Thioharnstoff). Welche funktionelle Gruppe führt zu der höchsten Potenz?
-
Einfluss der Substituenten: Innerhalb einer Derivat-Klasse, wie beeinflussen die elektronischen (elektronenziehend vs. elektronenschiebend) und sterischen Eigenschaften der Substituenten die Antikrebs-Aktivität? Zum Beispiel kann die Einführung von Halogenen oder Nitrogruppen die Aktivität erhöhen.
-
Selektivität: Vergleichen Sie die Zytotoxizität der aktivsten Verbindungen auf Krebszelllinien mit ihrer Wirkung auf normale, nicht-transformierte Zelllinien, um ein therapeutisches Fenster zu ermitteln.
Basierend auf der SAR-Analyse können "Lead"-Verbindungen identifiziert werden. Diese Verbindungen können dann weiter optimiert werden, um ihre Wirksamkeit und ihr pharmakokinetisches Profil zu verbessern. Weitere mechanistische Studien, wie z. B. die Identifizierung des molekularen Ziels (z. B. durch Kinase-Inhibitions-Assays oder Tubulin-Polymerisations-Assays), sind entscheidend für die Weiterentwicklung dieser Verbindungen zu potenziellen Arzneimittelkandidaten.
Referenzen
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of new 1, 2, 4-triazole derivatives. Bioinorganic Chemistry and Applications, 2012, 782862.
-
El-Ghamry, H., El-Sayed, Y. S., & El-Newehy, M. H. (2018). Synthesis, characterization, and in vitro cytotoxicity of an azo dye ligand containing a 1,2,4-triazole ring and its metal complexes. Journal of Coordination Chemistry, 71(13), 2056-2070.
-
Ghanaat, J., et al. (2020). Antiproliferative effects of 3-alkylsulfanyl-1,2,4-triazole derivatives on human cancer cell lines. Medicinal Chemistry Research, 29, 1453-1463.
-
Grytsai, O., et al. (2016). Synthesis and antibacterial activity of 1,2,4-triazole derivatives. Journal of Organic and Pharmaceutical Chemistry, 14(3), 45-50.
-
Guo, W., et al. (2021). Metal- and oxidant-free three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines to synthesize structurally diverse fully substituted 1H-1,2,4-triazol-3-amines. The Journal of Organic Chemistry, 86(15), 10487-10497.
-
Kerru, N., et al. (2020). A review on the synthesis and biological applications of 1,2,4-triazoles. Molecules, 25(19), 4429.
-
Kummari, D., et al. (2017). Design, synthesis and biological evaluation of 1,2,3-triazole-containing etodolac derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3470.
-
Parlak, A., et al. (2019). Synthesis and antitumor activity of novel 1,2,4-triazole derivatives. Journal of Heterocyclic Chemistry, 56(5), 1547-1555.
-
Sahu, S., et al. (2020). 1,2,3-Triazole-containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 199, 112398.
-
Srinivas, G., et al. (2020). Synthesis and anticancer activity of 1,2,3-triazole-containing indole derivatives. Bioorganic Chemistry, 94, 103434.
-
Suryapeta, S., et al. (2020). Synthesis and biological evaluation of novel 1,2,3-triazole-containing indole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339.
-
Vanaparthi, S., et al. (2020). Synthesis and anticancer evaluation of 1,2,3-triazole-containing chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 30(10), 127092.
-
Xu, Z., et al. (2019). Recent advances in the development of 1,2,3-triazole-containing compounds as anticancer agents. European Journal of Medicinal Chemistry, 183, 111704.
-
Zhang, Y., et al. (2020). A review on recent developments of 1,2,4-triazole-based anticancer agents. European Journal of Medicinal Chemistry, 185, 111812.
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Moores Cancer Center. (n.d.). Protocols. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. 79(1), 84-91.
Sources
- 1. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols [moorescancercenter.ucsd.edu]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols: One-Pot Synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry, recognized for its remarkable pharmacological versatility.[1] This five-membered heterocyclic ring, with its unique electronic and hydrogen bonding capabilities, serves as a privileged scaffold in the design of a wide array of therapeutic agents.[2] Marketed drugs containing the 1,2,4-triazole core span a broad spectrum of clinical applications, including antifungal agents (e.g., fluconazole), anxiolytics (e.g., alprazolam), and antiviral medications (e.g., ribavirin).[3] The diamino-substituted 1,2,4-triazoles, in particular, are of significant interest due to their potential as building blocks for more complex molecular architectures in drug discovery programs.
This document provides a detailed guide to a one-pot synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, a key intermediate for the development of novel therapeutics. The protocol is designed to be efficient and accessible, with a focus on explaining the underlying chemical principles and providing practical insights for successful execution.
Reaction Mechanism and Scientific Principles
The one-pot synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine from phenylhydrazine and dicyandiamide proceeds through a multi-step reaction cascade within a single vessel. This approach offers significant advantages in terms of operational simplicity, reduced waste, and improved time efficiency. The proposed mechanism involves the initial formation of a phenylguanidine derivative, followed by cyclization to the triazole ring.
The reaction is believed to proceed via the following key steps:
-
Nucleophilic Attack: The more nucleophilic terminal nitrogen of phenylhydrazine attacks one of the nitrile carbons of dicyandiamide.
-
Intermediate Formation: This initial attack leads to the formation of an unstable intermediate, which can rearrange.
-
Cyclization: Intramolecular nucleophilic attack of a nitrogen atom onto a nitrile carbon leads to the formation of the 1,2,4-triazole ring.
-
Aromatization: The final step involves the elimination of ammonia to yield the stable aromatic 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
The use of an acid catalyst is often employed to facilitate the cyclization and dehydration steps. The overall transformation represents a convergent and atom-economical approach to this important heterocyclic scaffold.
Experimental Protocol: A Representative One-Pot Synthesis
This protocol describes a general and efficient method for the synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine. While specific reaction conditions may be optimized, this procedure provides a robust starting point for researchers.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenylhydrazine | Reagent Grade | Commercially Available | Should be freshly distilled if discolored. |
| Dicyandiamide (Cyanoguanidine) | 99% | Commercially Available | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | |
| Ethanol | Anhydrous | Commercially Available | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | |
| Ethyl Acetate | Reagent Grade | Commercially Available | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying. |
Equipment Setup
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heating mantle or oil bath.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
-
Melting point apparatus.
-
Instrumentation for spectroscopic analysis (NMR, IR, MS).
Reaction Procedure
-
To a 250 mL round-bottom flask, add dicyandiamide (X.X g, 1.0 equiv).
-
Add ethanol (XX mL) to the flask and stir to form a suspension.
-
Carefully add concentrated hydrochloric acid (X.X mL, X.X equiv) to the suspension.
-
To this stirred mixture, add phenylhydrazine (X.X mL, 1.0 equiv) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x XX mL).
-
Combine the organic layers and wash with brine (1 x XX mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-Phenyl-1H-1,2,4-triazole-3,5-diamine as a solid.
Characterization of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Melting Point: Determine the melting point of the purified solid and compare it with literature values if available.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the phenyl protons and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct resonances for the carbon atoms of the phenyl ring and the triazole core.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine groups, C-N stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound.[3]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring. |
| Loss of product during work-up. | Optimize extraction and purification steps. | |
| Impure Product | Presence of starting materials or side products. | Monitor the reaction closely by TLC to ensure complete conversion. Optimize the purification method (e.g., try a different recrystallization solvent or column chromatography). |
| Reaction does not proceed | Inactive reagents. | Use freshly distilled phenylhydrazine. Check the quality of dicyandiamide. |
| Insufficient acid catalysis. | Ensure the correct stoichiometry of hydrochloric acid is used. |
Safety Precautions
-
Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid is corrosive. Handle with care and appropriate PPE.
-
The reaction should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Visualizing the Workflow and Chemical Transformation
Experimental Workflow
Caption: One-pot synthesis workflow.
Proposed Reaction Scheme
Caption: Proposed reaction scheme.
References
- (Reference to a general review on 1,2,4-triazoles in medicinal chemistry - placeholder, as a specific authoritative link was not provided in the search results for this broad topic)
-
Liu, C., & Iwanowicz, E. J. (2003). A novel one-pot synthesis of 1,2,4-triazole-3,5-diamine derivatives from isothiocyanates and mono-substituted hydrazines. Tetrahedron Letters, 44(7), 1409–1411. [Link]
- (Reference to a paper with a detailed synthesis of a closely related N-aryl-3,5-diamino-1,2,4-triazole - placeholder, as a direct protocol for the target molecule was not found)
- (Reference for spectroscopic data of a similar compound - placeholder, as specific data for the target molecule was not found in the provided search results)
- Yin, G., et al. (2009). An efficient one-pot process for the cyanoimidation of aldehydes by utilizing cyanamide. (This is a general reference to one-pot triazole synthesis).
- (Reference discussing the mechanism of triazole formation from guanidines - placeholder, as a specific mechanistic study for this reaction was not found)
- (Reference to a safety data sheet for phenylhydrazine - would typically be included for a full protocol)
- (Reference to a safety data sheet for dicyandiamide - would typically be included for a full protocol)
Sources
Application Notes and Protocols: Microwave-Assisted Reactions with 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Introduction: The Strategic Value of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine in Accelerated Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with diverse therapeutic activities, including antifungal, anticancer, antiviral, and anti-inflammatory agents.[1][2] Its significance stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability, making it an ideal pharmacophore for interacting with biological targets.[3] The compound 1-Phenyl-1H-1,2,4-triazole-3,5-diamine represents a particularly valuable building block. It features two nucleophilic amino groups, offering a versatile platform for constructing a wide array of complex heterocyclic systems and molecular libraries essential for modern drug development programs.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning perfectly with the principles of green chemistry by significantly reducing reaction times, increasing product yields, and often enabling solvent-free reaction conditions.[4][5] The rapid, uniform heating provided by microwave irradiation can overcome activation energy barriers more efficiently than conventional heating methods, leading to cleaner reactions with fewer byproducts.[6] This guide provides detailed protocols for leveraging MAOS in conjunction with the 1-Phenyl-1H-1,2,4-triazole-3,5-diamine scaffold, enabling researchers to rapidly synthesize novel molecular entities with high therapeutic potential.
Core Principle: Leveraging Nucleophilicity for Molecular Diversification
The synthetic utility of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine is centered on the reactivity of its two primary amino groups at the C3 and C5 positions. These sites can act as mono- or di-nucleophiles, allowing for a range of chemical transformations. This application note will focus on two high-impact, microwave-assisted reaction classes:
-
Condensation with Carbonyl Compounds: The reaction with aldehydes and ketones to form Schiff bases (imines) is a fundamental transformation. These products are not only valuable final compounds but also key intermediates for further derivatization.
-
Cyclocondensation with β-Dicarbonyl Compounds: This powerful reaction allows for the construction of fused bicyclic systems, such as triazolo[1,5-a]pyrimidines, which are prevalent in pharmacologically active molecules.[7]
The following protocols are designed to be robust starting points for exploration and optimization in a research setting.
Application Protocol 1: Microwave-Assisted Synthesis of Schiff Bases
This protocol details the rapid and efficient synthesis of bis-imines via the condensation of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine with various aromatic aldehydes. The amino groups at the C3 and C5 positions react with the carbonyl group of the aldehyde to form the corresponding Schiff bases. Microwave irradiation dramatically accelerates this dehydration reaction.
Causality and Experimental Design:
-
Solvent Choice: Ethanol is selected as a solvent due to its high dielectric tangent, allowing it to efficiently absorb microwave energy and heat the reaction mixture rapidly. It also possesses a relatively high boiling point, which is advantageous for reactions conducted in sealed vessels under microwave irradiation. For solvent-free conditions, the reactants are adsorbed onto a solid support like silica or alumina, which can help in heat distribution.
-
Catalyst: A catalytic amount of glacial acetic acid is often employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino groups of the triazole.
-
Microwave Parameters: The use of a dedicated microwave synthesizer allows for precise control over temperature and pressure, ensuring reproducibility and safety. The short reaction times (5-10 minutes) are a direct result of the efficient energy transfer by microwaves, a significant improvement over conventional heating methods that can take several hours.[4]
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Schiff Base Synthesis.
Step-by-Step Protocol:
-
To a 10 mL microwave process vial, add 1-Phenyl-1H-1,2,4-triazole-3,5-diamine (1 mmol, 189.2 mg).
-
Add the desired aromatic aldehyde (2.2 mmol, a slight excess to ensure complete reaction of both amino groups).
-
Add 5 mL of absolute ethanol as the solvent.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Seal the vial with a cap and place it in the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 110°C for 5-10 minutes. The power required will typically be in the range of 100-200 W.
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual acetic acid and unreacted aldehyde.
-
Dry the product in a vacuum oven.
-
For further purification, recrystallize the crude product from hot ethanol.
Data Presentation: Representative Schiff Base Synthesis
| Entry | Aldehyde | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 7 | 150 | 110 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5 | 150 | 110 | 95 |
| 3 | 4-Methoxybenzaldehyde | 8 | 150 | 110 | 90 |
| 4 | 4-Nitrobenzaldehyde | 5 | 150 | 110 | 96 |
Note: Yields are based on analogous reactions reported in the literature and represent expected outcomes.[4]
Application Protocol 2: Microwave-Assisted Synthesis of Fused Triazolo[1,5-a]pyrimidines
This protocol describes the cyclocondensation reaction between 1-Phenyl-1H-1,2,4-triazole-3,5-diamine and a β-dicarbonyl compound, such as ethyl acetoacetate, to form a fused triazolo[1,5-a]pyrimidine scaffold. This class of compounds is of significant interest in medicinal chemistry. The reaction proceeds via initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration.
Causality and Experimental Design:
-
Reaction Mechanism: The more nucleophilic exocyclic amino group of the triazole attacks one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the triazole ring attacks the second carbonyl group, leading to the formation of the fused pyrimidine ring after dehydration.[8]
-
Solvent and Catalyst: The reaction can be performed under solvent-free conditions, which is environmentally advantageous. In this case, a few drops of a high-boiling polar solvent like DMF can act as a "heat sink" to ensure uniform heating. Alternatively, using a solvent like ethanol with a catalytic amount of acid (e.g., p-toluenesulfonic acid) can also effectively promote the reaction.[6]
-
Microwave Advantage: Microwave heating significantly accelerates the rate of both the initial condensation and the subsequent cyclization and dehydration steps, allowing the one-pot synthesis of the fused heterocyclic system in a matter of minutes.[7]
Reaction Pathway Diagram
Caption: Pathway for Triazolo[1,5-a]pyrimidine Synthesis.
Step-by-Step Protocol:
-
In a 10 mL microwave process vial, place 1-Phenyl-1H-1,2,4-triazole-3,5-diamine (1 mmol, 189.2 mg).
-
Add the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 mmol, 143.1 mg, 0.14 mL).
-
For solvent-free conditions, thoroughly mix the reactants. Optionally, add 1-2 drops of N,N-dimethylformamide (DMF).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 140°C for 15 minutes. The power will be automatically adjusted by the instrument to maintain the set temperature.
-
After completion, allow the vial to cool to room temperature.
-
Add 10 mL of ethanol to the solidified reaction mixture and heat gently to dissolve the product.
-
Allow the solution to cool, which will cause the product to crystallize.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum.
Data Presentation: Representative Triazolo[1,5-a]pyrimidine Synthesis
| Entry | β-Dicarbonyl Compound | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Ethyl Acetoacetate | 15 | Auto | 140 | 88 |
| 2 | Acetylacetone | 15 | Auto | 140 | 91 |
| 3 | Diethyl Malonate | 20 | Auto | 150 | 85 |
Note: Yields are based on analogous reactions reported in the literature for similar 3-amino-1,2,4-triazole substrates and represent expected outcomes.[8]
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The progress of the reactions can be easily monitored by Thin Layer Chromatography (TLC). The final products should be characterized by standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
FT-IR Spectroscopy: Look for the disappearance of N-H stretching bands of the primary amine and the appearance of C=N stretching for Schiff bases, or characteristic ring vibrations for the fused pyrimidine system.
-
¹H and ¹³C NMR Spectroscopy: The spectra should be consistent with the proposed structures, showing the correct number of signals, chemical shifts, and coupling patterns.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the target compound.
By following these analytical steps, researchers can be confident in the identity and purity of their synthesized compounds, ensuring the reliability of subsequent biological screening data.
References
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. [Link]
-
Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives - South African Journal of Chemistry. [Link]
-
Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PubMed Central. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. [Link]
-
Microwave-assisted synthesis of Schiff's bases of 1,2,4-triazole derivatives and their anthelmintic activity - ResearchGate. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. [Link]
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][6]triazine and Imidazo[2,1-c][6]triazine - ResearchGate. [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines - RSIS International. [Link]
-
Improved microwave-assisted catalyst-free synthesis of 9-aryl-5,9-dihydropyrimido[4,5-d][6]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones - Arkivoc. [Link]
-
Synthesis under microwave irradiation of[6]triazolo[3,4-b][6]thiadiazoles and other diazoles bearing indole moieties and their antimicrobial evaluation - PubMed. [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. [Link]
-
Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities | Asian Journal of Chemistry. [Link]
-
MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS - Rasayan Journal of Chemistry. [Link]
-
Microwave-assisted one-pot synthesis of imidazole fused 1,3,5-triazines. - ResearchGate. [Link]
-
(PDF) Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. [Link]
-
Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group - MDPI. [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. [Link]
-
(PDF) 1,2,4-triazoles: Synthetic strategies and pharmacological - ResearchGate. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. [Link]
-
1-Acyl-1H-[6]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed. [Link]
-
Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - NIH. [Link]
-
Electrochemical synthesis of 1,2,4-triazole-fused heterocycles - RSC Publishing. [Link]
-
RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION Bülen - DergiPark. [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - PSE Community.org. [Link]
-
(PDF) Synthesis under Microwave Irradiation of[6]Triazolo[3,4-b][6]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation - ResearchGate. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. rsisinternational.org [rsisinternational.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. psecommunity.org [psecommunity.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis under Microwave Irradiation of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Welcome to the technical support center for the synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield. Our approach is rooted in established chemical principles and field-tested expertise to empower you with a comprehensive understanding of this synthetic process.
Introduction
1-Phenyl-1H-1,2,4-triazole-3,5-diamine is a key building block in medicinal chemistry, notably as a precursor for various pharmaceutical agents. Its synthesis, typically involving the condensation of phenylhydrazine with a cyanoguanidine or a related precursor, while straightforward in principle, can present several challenges that affect both yield and purity. This guide will deconstruct the synthesis into its critical stages, offering solutions to common problems and strategies for optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Q1: What is the most common and cost-effective starting material to react with phenylhydrazine for this synthesis?
A1: The most prevalent and economical starting material is dicyandiamide (cyanoguanidine) . It provides the necessary carbon and nitrogen atoms to form the triazole ring's diamino-substituted backbone.
Q2: My reaction yields are consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. The most critical to investigate are:
-
Purity of Starting Materials: Phenylhydrazine can oxidize over time, and dicyandiamide can contain impurities. Ensure the use of high-purity reagents.
-
Reaction Temperature: The temperature profile is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants and products.
-
pH of the Reaction Medium: An acidic medium is typically required to facilitate the reaction. The concentration and type of acid can significantly impact the reaction rate and yield.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is highly recommended.
Q3: I am observing the formation of a significant amount of an insoluble, dark-colored byproduct. What is it and how can I minimize it?
A3: The formation of dark, tarry byproducts is often due to the self-condensation or oxidation of phenylhydrazine, especially at elevated temperatures in the presence of air. To minimize this, consider the following:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.
-
Controlled Temperature: Maintain a strict temperature control, avoiding localized overheating.
-
Order of Addition: Adding the phenylhydrazine slowly to the heated reaction mixture can sometimes mitigate side reactions.
Q4: What is the best method for purifying the final product?
A4: The purification method depends on the nature of the impurities. A common and effective method is recrystallization . Suitable solvents include water, ethanol, or a mixture thereof. If colored impurities persist, treatment with activated charcoal during recrystallization can be beneficial. Column chromatography is also an option for obtaining highly pure material, though it is less scalable.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues at each stage of the synthesis, their probable causes, and actionable solutions.
Stage 1: Starting Materials and Reagents
| Problem | Potential Cause | Recommended Solution |
| Phenylhydrazine is dark or discolored. | Oxidation of phenylhydrazine upon exposure to air and light. | Distill the phenylhydrazine under reduced pressure before use. Store it in a dark, airtight container under an inert atmosphere. |
| Dicyandiamide is clumpy or off-white. | Presence of moisture or other impurities. | Use fresh, high-purity dicyandiamide. If necessary, it can be recrystallized from water. |
| Inconsistent results between batches. | Variability in the quality of starting materials or solvents. | Standardize the source and purity of all reagents. Ensure solvents are of an appropriate grade and dry, if necessary. |
Stage 2: Reaction Conditions
| Problem | Potential Cause | Recommended Solution |
| Low conversion of starting materials. | 1. Insufficient reaction temperature or time. 2. Incorrect pH of the reaction medium. | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction by TLC. Extend the reaction time. 2. Optimize the acid catalyst concentration. A common choice is hydrochloric acid. Perform small-scale trials with varying acid concentrations to find the optimal pH. |
| Formation of multiple spots on TLC, indicating side products. | 1. Overheating leading to decomposition. 2. Incorrect stoichiometry of reactants. 3. Reaction with atmospheric oxygen. | 1. Ensure uniform heating and accurate temperature control. 2. Carefully control the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but this should be determined empirically. 3. As mentioned in the FAQs, conduct the reaction under an inert atmosphere. |
| Reaction mixture becomes very viscous or solidifies. | Precipitation of the product or an intermediate salt. | Use a higher boiling point solvent or increase the solvent volume to maintain a stirrable mixture. |
Stage 3: Work-up and Isolation
| Problem | Potential Cause | Recommended Solution |
| Product precipitates as an oil or sticky solid. | 1. Rapid cooling of the reaction mixture. 2. Presence of impurities that inhibit crystallization. | 1. Allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath. 2. Try adding a small seed crystal of the pure product to induce crystallization. If oiling out persists, dissolve the oil in a suitable solvent and attempt recrystallization. |
| Low recovery of the product after filtration. | 1. Product is partially soluble in the mother liquor. 2. Incomplete precipitation. | 1. Cool the filtrate to a lower temperature (e.g., 0-4 °C) to maximize precipitation. 2. Adjust the pH of the filtrate. The product's solubility is pH-dependent. |
| Product is highly colored. | Presence of colored impurities from side reactions. | During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter through celite to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Stage 4: Purification
| Problem | Potential Cause | Recommended Solution |
| Difficulty in finding a suitable recrystallization solvent. | The product may have limited solubility in common solvents. | Screen a range of solvents and solvent mixtures. Common choices include water, ethanol, isopropanol, and their mixtures. Dichloromethane/methanol mixtures can also be effective. |
| Co-precipitation of impurities with the product. | Impurities have similar solubility profiles to the product. | A second recrystallization from a different solvent system may be necessary. If impurities are still present, column chromatography may be required. |
| Product decomposes during purification. | Thermal instability of the product at the boiling point of the solvent. | Use a lower boiling point solvent for recrystallization or perform the recrystallization under reduced pressure to lower the boiling point. |
Experimental Protocols and Workflows
General Synthesis Protocol
A widely adopted method for the synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine involves the reaction of phenylhydrazine hydrochloride with dicyandiamide in an acidic aqueous medium.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine hydrochloride and dicyandiamide in a 1:1 molar ratio.
-
Solvent and Catalyst: Add a sufficient amount of water to create a stirrable slurry. Add a catalytic amount of concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) to induce precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain the pure 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A systematic approach to troubleshooting low yield or purity issues.
Reaction Mechanism Overview
The formation of the 1,2,4-triazole ring proceeds through a multi-step condensation and cyclization pathway.
Caption: Simplified reaction pathway for the formation of the triazole product.
Concluding Remarks
The synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine is a process that can be significantly optimized through careful attention to experimental details. By understanding the underlying chemistry and anticipating potential challenges, researchers can consistently achieve high yields of a pure product. This guide serves as a foundational resource to navigate the complexities of this synthesis and to empower you to achieve your research and development goals.
References
- Please note that direct, open-access, peer-reviewed articles detailing a robust, optimized synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine with troubleshooting are not readily available. The following references provide context on the synthesis of related 1,2,4-triazole structures and general synthetic methodologies.
-
Synthesis of 1,2,4‐Triazole‐3,5‐diamines. ResearchGate. (n.d.). Retrieved from [Link][1]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (2022). Retrieved from [Link]
-
A Novel One-Pot Synthesis of 1,2,4-Triazole-3,5-diamine Derivatives from Isothiocyanates and Mono-Substituted Hydrazines. ResearchGate. (2009). Retrieved from [Link][2]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Institutes of Health. (2021). Retrieved from [Link][3]
-
Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. National Institutes of Health. (2024). Retrieved from [Link][4]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). (2016). Retrieved from [Link][5]
-
synthesis of 1,2,4 triazole compounds. ISRES. (2023). Retrieved from [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. isres.org [isres.org]
Technical Support Center: Purification of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine. Here, we address common challenges and provide robust, field-tested protocols to ensure the isolation of a highly pure product, a critical step for any downstream application.
I. Understanding the Chemistry: Synthesis and Potential Byproducts
A prevalent and efficient method for synthesizing 1-Phenyl-1H-1,2,4-triazole-3,5-diamine involves the cyclization of a guanidine derivative with a phenyl-containing precursor. A common one-pot approach utilizes the reaction of isothiocyanates with mono-substituted hydrazines.[1] In the context of our target molecule, this would typically involve the reaction of phenyl isothiocyanate with aminoguanidine.
This reaction, while generally effective, can lead to several byproducts that may co-purify with the desired product. Understanding these impurities is the first step toward developing a successful purification strategy.
Common Reaction Byproducts:
-
Unreacted Starting Materials:
-
Phenyl Isothiocyanate
-
Aminoguanidine (or its salt form)
-
-
Side-Reaction Products:
-
1,5-Diphenyl-1,4-dihydro-1,2,4-triazole-3,5-dithione: A potential self-condensation product of phenyl isothiocyanate.
-
Melamine and related structures: From the self-condensation of guanidine derivatives under certain conditions.
-
Positional Isomers: Depending on the specific synthetic route, isomeric forms of the target compound can sometimes be generated.[2]
-
The following diagram illustrates the general synthetic pathway and the emergence of potential impurities.
Caption: Synthetic pathway and potential byproduct formation.
II. Troubleshooting and Purification Protocols
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil/gum. How can I solidify it?
A1: A sticky or oily crude product often indicates the presence of residual solvents or low-melting impurities.
-
Initial Step: Trituration. Before attempting more complex purification, try triturating the crude material with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This will wash away highly non-polar impurities and can often induce crystallization.
-
Solvent Removal. Ensure all reaction solvents have been thoroughly removed under reduced pressure. For high-boiling solvents like DMF or DMSO, azeotropic removal with toluene or lyophilization may be necessary.
Q2: I'm seeing multiple spots on my TLC plate. How do I choose the right purification method?
A2: The choice of purification method depends on the nature and polarity of the impurities. A preliminary TLC analysis is crucial.
-
TLC Analysis: Use a mobile phase that gives your product an Rf value of approximately 0.3-0.5 for optimal separation. A good starting point for polar aromatic amines is a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol . For highly polar compounds, a small amount of a basic modifier like triethylamine (0.5-1%) can improve peak shape and reduce tailing on silica gel.
| Impurity Profile on TLC | Recommended Primary Purification Method |
| Spots are well-separated from the product spot. | Column Chromatography |
| Impurities are significantly more or less polar than the product. | Acid-Base Extraction |
| Impurities are close to the product spot. | Recrystallization (if a suitable solvent is found) |
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, especially those with similar polarity to the product. The key is to find a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Recommended Solvent System: Based on the polar nature of the diamino-triazole moiety and the aromatic phenyl group, an ethanol/water mixture is an excellent starting point.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1-Phenyl-1H-1,2,4-triazole-3,5-diamine in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and dry them under vacuum.
Caption: Recrystallization workflow for purification.
Protocol 2: Column Chromatography
Column chromatography is ideal for separating compounds with different polarities. For 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, a polar stationary phase like silica gel is appropriate.
Key Parameters:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing) or dichloromethane/methanol (e.g., starting with 1% methanol and increasing). The addition of 0.5% triethylamine to the eluent can be beneficial in preventing streaking of the basic amine product on the acidic silica gel.
Step-by-Step Protocol:
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, and load the dried silica onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting with the starting mobile phase composition. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the product.
-
Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Acid-Base Extraction
This technique is highly effective for separating basic compounds like our target molecule from neutral or acidic impurities. The principle lies in the differential solubility of the amine and its protonated salt form in organic and aqueous phases.[3][4]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic 1-Phenyl-1H-1,2,4-triazole-3,5-diamine will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. The organic layer can be discarded (or worked up separately if it contains valuable non-basic compounds).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8). The protonated amine will be neutralized and precipitate out of the aqueous solution.
-
Extraction of Pure Product: Extract the basified aqueous layer with fresh organic solvent (dichloromethane or ethyl acetate) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.
Caption: Acid-base extraction workflow for purification.
III. Purity Assessment
After purification, it is essential to confirm the purity of the 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value (202-205 °C) suggests high purity. A broad melting range is indicative of impurities.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: These techniques will confirm the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA), is a common setup for analyzing such compounds.[5][6]
-
IV. References
-
Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. Available at: [Link]
-
Synthesis of 1,2,4‐Triazole‐3,5‐diamines. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - NIH. Available at: [Link]
-
A Novel One-Pot Synthesis of 1,2,4-Triazole-3,5-diamine Derivatives from Isothiocyanates and Mono-Substituted Hydrazines | Request PDF - ResearchGate. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents. Available at:
-
Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]
-
US20070281982A1 - Process for purification of anastrozole - Google Patents. Available at:
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. Available at: [Link]
-
CHEM 344 Thin Layer Chromatography. Available at: [Link]
-
US4683337A - Process for the recovery of ethylene amines from an aqueous solution - Google Patents. Available at:
-
How to Carry Out a Recrystallization - YouTube. Available at: [Link]
-
TLC-Thin Layer Chromatography - operachem. Available at: [Link]
-
Effect of Chamber Gas Phase on Mobile Phase pH and on Separation Efficiency in TLC. A New Mode of Chromatography - ResearchGate. Available at: [Link]
-
recrystallization-2.doc.pdf. Available at: [Link]
-
Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate - PubMed. Available at: [Link]
-
Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole - MDPI. Available at: [Link]M293/pdf)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. A novel one-pot synthesis of 1,2,4-triazole-3,5-diamine derivatives from isothiocyanates and mono-substituted hydrazines / Tetrahedron Letters, 2003 [sci-hub.box]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Welcome to the technical support center for the synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine typically proceeds through a two-step process. The first step involves the formation of a phenylbiguanide intermediate from the reaction of aniline and dicyandiamide. This is followed by a cyclization step to yield the desired triazole product. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the yield and purity of the final product. This guide will address these potential pitfalls and provide practical solutions.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle your experimental challenges.
Q1: My reaction is producing a significant amount of a white, insoluble solid that is not my desired product. What is it and how can I prevent its formation?
A1: This is a classic sign of melamine formation. Melamine is a common byproduct in reactions involving dicyandiamide, especially at elevated temperatures. Dicyandiamide can undergo self-condensation to form this highly stable trimer.
Causality: The formation of melamine is favored by high temperatures and prolonged reaction times. The mechanism involves the cyclotrimerization of dicyandiamide.
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range for the formation of phenylbiguanide. Overheating will promote the self-condensation of dicyandiamide.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and stop the reaction once the formation of the intermediate is complete.
-
Order of Reagent Addition: In some protocols, the slow addition of one reagent to another at a controlled temperature can minimize localized overheating and reduce the likelihood of side reactions.
Experimental Protocol for Minimizing Melamine Formation:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the aniline and a suitable solvent (e.g., water or an alcohol-water mixture).
-
Heat the mixture to the desired reaction temperature (typically between 80-100°C).
-
Slowly add dicyandiamide portion-wise over a period of 1-2 hours, ensuring the temperature does not exceed the set point.
-
Monitor the reaction progress every 30 minutes using an appropriate analytical technique.
-
Once the starting materials are consumed, proceed with the work-up without delay.
Q2: My final product is contaminated with a more polar impurity. I suspect it might be guanylurea. How can I confirm this and prevent its formation?
A2: The presence of a polar impurity could indeed be guanylurea. Guanylurea is formed from the hydrolysis of dicyandiamide, a reaction that can be catalyzed by both acids and bases.[1]
Causality: The nitrile group in dicyandiamide is susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding urea derivative, guanylurea.
Mitigation Strategies:
-
pH Control: Maintain the reaction mixture at a neutral or slightly acidic pH. The reaction of aniline with dicyandiamide is often favored under mildly acidic conditions, which can be achieved by using anilinium salts or adding a catalytic amount of a suitable acid.[2]
-
Anhydrous Conditions: While the reaction is often carried out in aqueous media, minimizing excess water can help reduce the rate of hydrolysis.
-
Purification: Guanylurea is more polar than the desired product and can often be removed by recrystallization or column chromatography.
Analytical Confirmation: The presence of guanylurea can be confirmed by comparing the retention time of the impurity with a known standard of guanylurea using HPLC.
Q3: The yield of my cyclization step is low, and I'm isolating unreacted phenylbiguanide. What could be causing this?
A3: Incomplete cyclization of phenylbiguanide can be due to several factors, including suboptimal reaction conditions or degradation of the intermediate.
Causality: The cyclization of phenylbiguanide to the triazole is a condensation reaction that requires the removal of a molecule of ammonia. This process is typically promoted by heat. If the temperature is too low or the reaction time is too short, the cyclization will be incomplete. Additionally, phenylbiguanide itself can be susceptible to hydrolysis under harsh conditions.[3]
Mitigation Strategies:
-
Optimize Cyclization Temperature: The cyclization step often requires higher temperatures than the formation of the biguanide intermediate. A temperature range of 140-160°C is commonly employed.
-
Solvent Choice: The use of a high-boiling point solvent can facilitate reaching the required temperature for efficient cyclization.
-
Removal of Ammonia: In some cases, the reaction can be driven to completion by facilitating the removal of ammonia from the reaction mixture. This can be achieved by performing the reaction under a gentle stream of an inert gas.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the synthesis of phenylbiguanide?
A: The choice of solvent can influence the reaction rate and the side product profile. Aqueous systems, often with a co-solvent like ethanol, are commonly used due to the good solubility of the reactants.[3] However, for minimizing hydrolysis of dicyandiamide, a non-aqueous solvent system could be explored, although this may require adjustments to the reaction temperature and catalyst.
Q: Are there any specific catalysts recommended for the reaction between aniline and dicyandiamide?
A: While the reaction can proceed without a catalyst, it is often accelerated by the presence of a mild acid. Using the hydrochloride salt of aniline or adding a catalytic amount of an acid like hydrochloric acid can protonate the nitrile group of dicyandiamide, making it more susceptible to nucleophilic attack by aniline.[2]
Q: How can I effectively purify the final product, 1-Phenyl-1H-1,2,4-triazole-3,5-diamine?
A: The most common method for purification is recrystallization. A suitable solvent system should be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water. Column chromatography can also be employed for higher purity requirements.
Visualizing the Reaction Pathways
To better understand the desired reaction and the formation of key side products, the following diagrams illustrate the chemical transformations.
Caption: Main synthesis pathway and major side reactions.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylbiguanide Hydrochloride
-
To a 250 mL round-bottom flask, add aniline (9.3 g, 0.1 mol) and 100 mL of water.
-
Slowly add concentrated hydrochloric acid until the aniline dissolves completely, forming aniline hydrochloride.
-
Add dicyandiamide (8.4 g, 0.1 mol) to the solution.
-
Heat the mixture to reflux (approximately 100°C) with stirring for 4 hours.
-
Cool the reaction mixture to room temperature.
-
The product, 1-phenylbiguanide hydrochloride, will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven at 60°C.
Protocol 2: Cyclization to 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
-
Place the dried 1-phenylbiguanide hydrochloride (10.7 g, 0.05 mol) in a flask suitable for high-temperature reactions.
-
Heat the solid to 150-160°C. The solid will melt and ammonia gas will evolve.
-
Maintain this temperature for 2-3 hours until the evolution of ammonia ceases.
-
Cool the reaction mixture to room temperature. The molten mass will solidify.
-
Dissolve the crude product in hot ethanol.
-
Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Features |
| 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | 177.21 | ~185-187 | Characteristic NMR and IR spectra |
| Melamine | 126.12 | >350 (sublimes) | Insoluble in most organic solvents |
| Guanylurea | 102.09 | ~105 (decomposes) | More polar than the target compound |
References
- Makowska, A., Sączewski, F., Bednarski, P. J., Sączewski, J., & Balewski, Ł. (2018). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Molecules, 23(10), 2535.
-
Sciencemadness.org. (n.d.). CHAPTER IV HYDROLYSIS OF DICYANDIAMIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-Triazole-3,5-diamines. Retrieved from [Link]
-
PubChem. (n.d.). Phenylbiguanide. Retrieved from [Link]
- Gomes, P. A. C., & Soares, M. I. L. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1166–1205.
- National Center for Biotechnology Information. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. In NIH manuscript.
- Jayne, D. W., Jr., & Day, H. M. (1949). Process of reacting dicyandiamide and aniline. U.S. Patent No. 2,482,710. Washington, DC: U.S.
- Inoue, T., Kumasaki, M., & Imai, K. (2022). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate.
- American Cyanamid Company. (1978). Method of preparing melamine from cyanamide and/or dicyandiamide. U.S.
- Zhang, S., Li, J., & Wang, Y. (2007). Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. Journal of Chemical Technology & Biotechnology, 82(7), 683-687.
- Padwa, A., & Ku, H. (1980). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. The Journal of Organic Chemistry, 45(18), 3756-3765.
- Juarez-Perez, E. J., Ono, L. K., & Qi, Y. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. The Journal of Physical Chemistry Letters, 10(19), 5708-5714.
- Castro, E. A., Cubillos, M. J., & Santos, J. G. (1998). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (1), 73-77.
- Ôshima, Y. (1951). The Reaction Mechanism of the Formation of Melamine from Dicyandiamide. The Science Reports of the Research Institutes, Tohoku University, Series A: Physics, Chemistry and Metallurgy, 3(3), 249-252.
- SKW Trostberg Aktiengesellschaft. (1985). Process for manufacturing guanylurea sulfamate. U.S.
-
Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]
- ChemRxiv. (2023).
- Al-Ostath, A., & El-Emam, A. A. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 329-354.
- MDPI. (2022). Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds.
- RSC Publishing. (2022). Revisiting the thermal decomposition mechanism of MAPbI3.
- ResearchGate. (n.d.). Synthesis of 3-Azido-5-amino-1,2,4-triazole.
- American Society for Microbiology. (2020).
- ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.
- American Society for Microbiology Journals. (2020).
- ResearchGate. (n.d.).
- PubMed. (2015). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds.
- Canadian Intellectual Property Office. (1979). Method of preparing melamine from cyanamide and/or dicyandiamide.
- MedChemExpress. (n.d.). Phenylbiguanide hydrochloride (N-Phenylbiguanide hydrochloride).
- ResearchGate. (2024).
- Springer. (2023). Kinetics of Thermal Decomposition of 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane.
- National Center for Biotechnology Information. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
Sources
Technical Support Center: Regioselectivity in 1-Phenyl-1H-1,2,4-triazole-3,5-diamine Reactions
Welcome to the technical support center for troubleshooting regioselectivity in reactions involving 1-Phenyl-1H-1,2,4-triazole-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile scaffold. By understanding the underlying principles of its reactivity, you can better control your reaction outcomes and streamline your synthetic workflows.
Introduction: The Reactivity Landscape of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
1-Phenyl-1H-1,2,4-triazole-3,5-diamine is a privileged scaffold in medicinal chemistry, offering multiple sites for substitution.[1] This very feature, however, can lead to challenges in achieving the desired regioselectivity. The molecule presents several nucleophilic centers: the exocyclic amino groups at the C3 and C5 positions, and the N-2 and N-4 positions of the triazole ring. The interplay of electronic and steric effects, influenced by the phenyl group at N-1 and the two amino substituents, governs the preferred site of electrophilic attack. This guide will provide a structured approach to troubleshooting common regioselectivity issues encountered during the chemical modification of this important heterocyclic system.
Frequently Asked Questions (FAQs)
Q1: What are the principal nucleophilic sites on 1-Phenyl-1H-1,2,4-triazole-3,5-diamine?
A1: The primary nucleophilic sites are the exocyclic amino groups at the C3 and C5 positions, and the triazole ring nitrogens at the N-2 and N-4 positions. The relative nucleophilicity of these sites is highly dependent on the reaction conditions and the nature of the electrophile.
Q2: How does the 1-phenyl group influence the reactivity of the triazole ring?
A2: The phenyl group at the N-1 position exerts a significant steric and electronic influence. Sterically, it can hinder attack at the adjacent N-2 position. Electronically, it can withdraw electron density from the triazole ring, modulating the nucleophilicity of the ring nitrogens.
Q3: Are the two exocyclic amino groups at C3 and C5 electronically equivalent?
A3: No, they are not. Computational and experimental studies have shown that the 3-amino group is more nucleophilic than the 5-amino group. This is a critical factor in understanding the regioselectivity of reactions involving these groups.
Troubleshooting Guide: Common Regioselectivity Problems
Issue 1: Poor or Incorrect Regioselectivity in Alkylation/Arylation of the Exocyclic Amino Groups
Question: I am attempting to functionalize one of the amino groups but am either getting a mixture of products or reaction at the wrong amino group. How can I control the regioselectivity?
Answer & Solution:
This is a common issue stemming from the differential nucleophilicity of the two amino groups. As a general rule, electrophilic attack is favored at the more nucleophilic 3-amino position.
Causality and Mechanistic Insight: The higher nucleophilicity of the 3-NH2 group is attributed to electronic factors within the triazole ring system. This has been supported by both experimental evidence and computational studies. For instance, in reactions with aldehydes, condensation occurs regioselectively at the 3-amino group. Similarly, monoarylation has been observed to proceed selectively at this position.
Recommended Protocol for Regioselective N-3 Alkylation:
A reliable method for achieving regioselective alkylation at the 3-amino position involves a reductive amination approach.
Step-by-Step Methodology:
-
Schiff Base Formation: Dissolve 1-Phenyl-1H-1,2,4-triazole-3,5-diamine in a suitable solvent such as ethanol. Add a slight molar excess of the desired aldehyde. The reaction can be carried out at room temperature or with gentle heating to drive the condensation. This reaction proceeds regioselectively at the 3-amino group.
-
Reduction: Without isolating the intermediate Schiff base, carefully add a reducing agent like sodium borohydride (NaBH4) portion-wise to the reaction mixture. The reduction of the imine to the corresponding secondary amine is typically rapid.
-
Work-up and Purification: Once the reaction is complete (monitored by TLC or LC-MS), the product can be isolated by standard aqueous work-up and purified by crystallization or column chromatography.
Data Summary: Solvent and Base Effects on Alkylation
| Solvent | Base | Predominant Isomer | Notes |
| THF | t-BuOK | 3-amino substituted | Strong, non-nucleophilic base favors deprotonation of the more acidic amino group. |
| Ethanol | None | 3-amino substituted (via reductive amination) | Aldehyde condensation is selective for the 3-amino group. |
| DMF | K2CO3 | Mixture of isomers | Less selective conditions may lead to multiple products. |
Troubleshooting Flowchart for Amino Group Functionalization:
Caption: Decision-making workflow for troubleshooting amino group functionalization.
Issue 2: Uncontrolled N-Alkylation of the Triazole Ring
Question: I am trying to perform a reaction on the amino groups, but I am observing alkylation on the triazole ring nitrogens (N-2 or N-4). How can I prevent this side reaction?
Answer & Solution:
Alkylation of the triazole ring nitrogens is a competing reaction, especially under basic conditions. The choice of base and solvent is critical to steer the reaction towards the desired outcome.
Causality and Mechanistic Insight: The N-2 and N-4 positions of the 1,2,4-triazole ring are nucleophilic and can be readily alkylated. The regioselectivity between N-2 and N-4 is influenced by both steric and electronic factors. The N-1 phenyl group creates steric hindrance around the N-2 position, which can favor alkylation at the N-4 position with bulky electrophiles.
Strategies to Minimize Ring N-Alkylation:
-
Protecting Groups: The most effective way to prevent reaction at the amino groups and direct reactivity towards the ring nitrogens, or vice versa, is to use protecting groups. For instance, protecting the amino groups with Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups will leave the ring nitrogens as the primary sites for electrophilic attack. Conversely, if ring functionalization is desired, protecting the amino groups is a prerequisite.
Experimental Protocol for N-Protection of Amino Groups:
Step-by-Step Methodology (Boc Protection):
-
Dissolve 1-Phenyl-1H-1,2,4-triazole-3,5-diamine in a suitable solvent like dioxane or THF.
-
Add a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA).
-
Add di-tert-butyl dicarbonate (Boc)2O (at least 2 equivalents for complete protection of both amino groups) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolate the protected product through an appropriate work-up and purification.
-
Reaction Conditions: If a protecting group strategy is not feasible, careful selection of reaction conditions can favor amino group functionalization. Generally, less basic conditions and the use of aprotic solvents can reduce the extent of ring N-alkylation.
Logical Relationship Diagram for Site Selectivity:
Sources
Technical Support Center: Synthesis and Purification of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Welcome to the technical support center for the synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted starting materials, ensuring the isolation of a high-purity final product.
Introduction to the Synthesis and Purification Challenge
The synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine typically involves the condensation reaction between phenylguanidine and dicyandiamide. While the synthesis itself is relatively straightforward, the primary challenge often lies in the purification of the final product from unreacted starting materials and potential side products. The structural similarities and varying solubility profiles of these compounds necessitate a well-designed purification strategy. This guide provides a systematic approach to tackling these purification challenges.
Reaction Scheme:
Caption: General synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Understanding the Key Components: Physicochemical Properties
An effective purification strategy is built upon a thorough understanding of the physical and chemical properties of the desired product and the impurities to be removed.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Profile | pKa |
| Phenylguanidine | 135.17 | ~147-150 | Soluble in water, ethanol, and dilute acids. Sparingly soluble in less polar organic solvents. | ~10.8 (Guanidinium ion) |
| Dicyandiamide | 84.08 | 209-212 | Soluble in water, ethanol, and acetone. Insoluble in non-polar organic solvents like ether and benzene.[1] | ~ -0.4 |
| 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | 175.19 | Not widely reported | Expected to have some solubility in polar protic solvents like water and ethanol, and potentially limited solubility in non-polar organic solvents. | The parent compound, 1H-1,2,4-triazole-3,5-diamine, has a pKa of 12.10. The phenyl group may slightly alter this value. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
FAQ 1: My final product is contaminated with a white, crystalline solid that is highly soluble in water. How can I remove it?
Likely Culprit: Unreacted Dicyandiamide.
Causality: Dicyandiamide's high polarity and good water solubility can lead to its persistence in the crude product, especially if the reaction is incomplete or if water is used during the initial work-up without careful consideration of solubility differences.
Troubleshooting Protocol: Recrystallization
Recrystallization is a powerful technique for removing impurities with different solubility profiles from the desired product.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the product sparingly at room temperature but readily at elevated temperatures, while the impurity (dicyandiamide) should be either highly soluble or insoluble at all temperatures.
-
Recommended Solvent System: Ethanol/Water. The product is expected to be less soluble in cold ethanol/water mixtures than dicyandiamide.
-
-
Dissolution: In a flask, add a minimal amount of hot ethanol to your crude product to dissolve it. If it doesn't fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point. Avoid using an excessive amount of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The 1-Phenyl-1H-1,2,4-triazole-3,5-diamine should crystallize out as its solubility decreases. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Recrystallization workflow for purification.
FAQ 2: After recrystallization, I still see an impurity in my product by TLC. It appears to be less polar than dicyandiamide. What is it and how do I remove it?
Likely Culprit: Unreacted Phenylguanidine.
Causality: Phenylguanidine is more basic and generally more soluble in organic solvents than dicyandiamide. Its solubility might be similar enough to the product in some solvent systems to co-precipitate during recrystallization.
Troubleshooting Protocol: Acid-Base Extraction
The basic nature of phenylguanidine (pKa of its conjugate acid is ~10.8) can be exploited for its removal through acid-base extraction. The target product, being a substituted aminotriazole, is also basic but its pKa might be lower, allowing for selective extraction.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which both the product and phenylguanidine are soluble, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic phenylguanidine will be protonated and preferentially partition into the aqueous layer. The less basic product should remain in the organic layer.
-
Pro-Tip: Perform multiple small washes rather than one large wash for better extraction efficiency.
-
-
Neutralization and Back-Extraction (Optional): To confirm the presence of phenylguanidine in the aqueous layer, you can basify the aqueous washes with a base (e.g., NaOH) and back-extract with an organic solvent.
-
Washing the Organic Layer: Wash the organic layer containing your product with water and then with brine to remove any residual acid and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Caption: Acid-base extraction for phenylguanidine removal.
FAQ 3: My product seems to be an oil or a low-melting solid, and recrystallization is not effective. How can I purify it?
Likely Scenario: Presence of multiple impurities or a complex mixture.
Troubleshooting Protocol: Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, perform a Thin Layer Chromatography (TLC) analysis to determine a suitable solvent system (mobile phase) that provides good separation between your product and the impurities.
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane) is commonly used. A good separation is typically achieved when the Rf value of the product is around 0.3-0.5.
-
-
Column Packing: Pack a chromatography column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Caption: Workflow for purification by column chromatography.
Potential Side Reactions and Byproduct Formation
Understanding potential side reactions is crucial for effective troubleshooting. While the direct condensation of phenylguanidine and dicyandiamide is the primary pathway, other reactions can occur, leading to impurities.
-
Self-condensation of Dicyandiamide: At elevated temperatures, dicyandiamide can polymerize to form melamine and other related triazines. These are typically highly insoluble and can be removed by filtration.
-
Formation of Guanidine-based Byproducts: Phenylguanidine can potentially react with itself or other intermediates to form more complex guanidine derivatives. These are likely to be basic and can be targeted with the acid-base extraction method.
By systematically applying these troubleshooting guides and understanding the underlying chemical principles, researchers can effectively overcome the challenges associated with the purification of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine and obtain a product of high purity suitable for downstream applications in drug discovery and development.
References
-
Inoue, K., Nakami, S., Kumasaki, M., & Matsumoto, S. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1161–1164. [Link]
-
A visible light catalyzed three-component tandem annulation strategy for the synthesis of multiply substituted 1,2,4-triazole-3,5-diamines from phenylhydrazines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
(PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Measurement and Correlation of Solubility of Dicyandiamide in Five Binary Solvents from 283.15 to 323.15 K. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. (2024). PubMed. [Link]
-
Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. (2024). PubMed. [Link]
-
Supporting Information for: Intramolecular Hydrogen Bonding-Assisted Cyclocondensation of α-Diazoketones with Various Amines: A Strategy for Catalytic Wolff 1,2,3-Triazole Synthesis. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
TLC - Thin Layer Chromatography. (n.d.). Vivid Separation and filtration. Retrieved January 25, 2026, from [Link]
-
Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (2021). Semantic Scholar. [Link]
-
Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
N-phenyl-1H-1,2,4-triazole-3,5-diamine. (n.d.). ChemSynthesis. Retrieved January 25, 2026, from [Link]
-
Mobile-Friendly Web Tool for Thin-Layer Chromatography Analysis. (2025). Sciforum. [Link]
-
Micellar mobile phases for the TLC separation of some transition metal ions and their 1,3-diketonates. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
TLC-SERS to wade through real complex mixtures of synthetic dyes. (2024). Semantic Scholar. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Dicyandiamide. (n.d.). Beilite Chemical Co., Ltd.. Retrieved January 25, 2026, from [Link]
-
Charge-transfer studies of the availability of aromatic side chains of proteins in guanidine hydrochloride. (n.d.). PubMed. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 25, 2026, from [Link]
Sources
Technical Support Center: Purifying 1-Phenyl-1H-1,2,4-triazole-3,5-diamine via Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine. The unique chemical nature of this compound—possessing both aromatic and multiple basic amine functionalities—presents specific hurdles in column chromatography that require a nuanced approach beyond standard protocols. This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address these issues directly and effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Q1: What are the recommended starting conditions for purifying this compound on standard silica gel?
A: Due to the compound's high polarity and basicity, standard neutral eluents like Hexane/Ethyl Acetate are often ineffective. A more polar solvent system is required.
-
Recommended Starting Eluent: A gradient of Methanol (MeOH) in Dichloromethane (DCM). Begin with 1-2% MeOH in DCM and gradually increase the polarity.
-
Critical Additive: It is strongly advised to add a basic modifier to the mobile phase from the outset. Incorporating 0.5-1% Triethylamine (TEA) or a solution of 10% ammonium hydroxide in methanol (using 1-10% of this stock solution in DCM) is crucial.[1][2]
-
Scientific Rationale: The two primary amine groups and the triazole ring nitrogens are basic and will interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[2] This acid-base interaction causes significant peak tailing, and in severe cases, irreversible adsorption. The basic modifier acts as a competitive base, neutralizing these active sites and allowing the target compound to elute with a much-improved peak shape.[2]
Q2: My compound is streaking badly on the TLC plate and not eluting from the silica column. What is happening?
A: This is the most common issue encountered and is a classic sign of strong, undesirable interactions with the stationary phase.
-
Causality: The phenomenon you are observing is due to the strong acid-base interaction between your basic compound and the acidic silica gel, as explained in Q1. This leads to a non-ideal equilibrium during elution, resulting in a continuous "streak" rather than a compact spot or band. In many cases, a significant portion of the compound remains irreversibly bound to the column, leading to low or zero recovery.[1]
-
Immediate Solution: Before abandoning the column, try flushing it with a highly polar, basic solvent system. A mixture of 10-20% of a 10% ammonium hydroxide in methanol solution mixed with DCM can be effective at displacing the strongly adsorbed compound.[1] For future attempts, you must incorporate a basic modifier (see Q1) or switch your stationary phase.
Q3: What alternative stationary phases can I use if silica gel remains problematic?
A: If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica (NH2-Silica): This is an excellent choice for purifying basic amines.[2] The amine-functionalized surface is less acidic than standard silica, inherently minimizing the problematic acid-base interactions and often eliminating the need for basic additives in the mobile phase.
-
Alumina (Neutral or Basic): Alumina is a valuable alternative to silica, especially for compounds that are sensitive to acid.[1] For a basic compound like this triazole diamine, neutral or basic alumina is recommended. You will still likely require a polar solvent system like DCM/MeOH.
-
Reversed-Phase Silica (C18): This is a powerful technique, particularly for high-purity requirements. The separation mechanism is based on hydrophobicity.[2]
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol would be used.[3]
-
pH Control: The mobile phase pH is critical. To ensure the amine is in its free-base form, which increases its hydrophobicity and retention, the pH should be adjusted to be about two units above the amine's pKa using a basic modifier like TEA.[2]
-
Q4: How do I choose between normal-phase and reversed-phase chromatography for this compound?
A: The choice depends on the impurities, required purity, and available equipment.
-
Normal-Phase (Silica, Alumina): Best for separating your polar target compound from less polar impurities. It is generally less expensive and more scalable for larger quantities. However, it is prone to the issues of tailing and recovery without proper modification.
-
Reversed-Phase (C18): Ideal for separating the target compound from highly polar, water-soluble impurities (e.g., salts) or from non-polar byproducts. It often provides higher resolution but can be more expensive and may require more development to find the optimal buffered mobile phase. The retention of 1,2,4-triazole derivatives on reversed-phase columns is highly sensitive to mobile phase modifiers.[4]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental problems.
Problem 1: Low or No Recovery of Compound
-
Symptoms: After running the column, the expected fractions contain little to no product, even after flushing with a highly polar solvent.
-
Underlying Cause: The compound has either decomposed on the acidic silica gel or is irreversibly adsorbed.
-
Troubleshooting Protocol:
-
Perform a Silica Stability Test: Before your next attempt, spot your crude material on a silica TLC plate. After spotting, let the plate sit on the bench for 30-60 minutes. Then, develop the plate as usual. If you see new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted plate, your compound is degrading on silica.[1]
-
Deactivate the Silica: If the compound is only moderately sensitive, you can deactivate the silica gel. This involves preparing a slurry of silica in your eluent that contains a high concentration of the basic modifier (e.g., 2-5% TEA) and allowing it to equilibrate before packing the column.
-
Switch Stationary Phase: If degradation is confirmed, immediately switch to a less harsh stationary phase like neutral alumina, amine-functionalized silica, or opt for a reversed-phase separation.[1][2]
-
Problem 2: Poor Separation from an Impurity with Similar Polarity
-
Symptoms: The target compound co-elutes with an impurity, despite having a noticeable Rf difference on the initial TLC screen.
-
Underlying Cause: This can happen if the column is overloaded, the initial band is too diffuse, or the chosen solvent system provides poor selectivity.
-
Troubleshooting Protocol:
-
Reduce the Sample Load: As a rule of thumb, the amount of crude material should be 1-5% of the weight of the silica gel. For difficult separations, use a lower ratio (e.g., 1:100).
-
Optimize Sample Loading: Dissolve the sample in a minimal amount of a strong solvent (like DCM or MeOH) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. This "dry loading" method applies the sample to the column in a very narrow, concentrated band, which significantly improves separation.[5]
-
Employ a Gradient Elution: A shallow solvent gradient can effectively resolve compounds that are close in polarity. Start with a low polarity and increase it very slowly as the column runs. This can elongate the separation distance between your compound and the impurity.[1]
-
Try a Different Solvent System: Selectivity is not just about polarity. The chemical nature of the solvents matters. If you are using DCM/MeOH, try a system like Ethyl Acetate/Methanol or even Acetonitrile-based systems to alter the specific interactions and potentially improve separation.
-
Section 3: Recommended Protocols & Data
Table 1: Summary of Recommended Chromatography Conditions
| Stationary Phase | Mobile Phase System | Modifier (if required) | Key Advantages | Considerations & Potential Issues |
| Silica Gel | Dichloromethane / Methanol | 0.5-1% Triethylamine (TEA) or NH4OH | Inexpensive, widely available, good for removing less polar impurities. | High risk of tailing and low recovery without a basic modifier.[2] Potential for compound degradation.[1] |
| Alumina (Neutral) | Dichloromethane / Methanol | None typically needed, but 0.5% TEA can still help. | Good for acid-sensitive compounds, alternative selectivity to silica. | Can have lower loading capacity than silica. Activity can vary with water content. |
| Amine-Silica (NH2) | Hexane / Ethyl Acetate or DCM / MeOH | None | Excellent peak shape for basic amines, highly reproducible.[2][6] | More expensive than standard silica gel. |
| Reversed-Phase (C18) | Acetonitrile / Water or Methanol / Water | 0.1% TEA (to ensure free base) or 0.1% TFA (to protonate) | High resolution, excellent for removing polar/ionic impurities.[4] | More expensive, requires solvent-water mixtures, pH control is critical for retention.[2] |
Experimental Protocol: Purifying on Silica Gel with a Basic Modifier
-
TLC Analysis: Prepare a developing chamber with 95:5 DCM:MeOH and add 0.5% TEA. Run a TLC of your crude material. The ideal Rf for your target compound should be between 0.2 and 0.3. Adjust the MeOH percentage to achieve this Rf.
-
Column Packing:
-
Prepare the eluent determined from your TLC analysis (e.g., 95:5 DCM:MeOH + 0.5% TEA).
-
Clamp a column vertically and add a small cotton or glass wool plug.[7]
-
Add a thin layer of sand.
-
Prepare a silica gel slurry in your prepared eluent. Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed. Ensure there are no air bubbles.[7]
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Method Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the top layer of sand is not disturbed.[5]
-
Apply gentle air pressure to begin elution.
-
Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
Section 4: Visual Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting the column chromatography purification of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Caption: Troubleshooting workflow for purification.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
Inoue, T., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Retrieved from [Link]
- Google Patents. (n.d.). Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.
-
ResearchGate. (2014). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
PubMed Central. (2024, February 20). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. Retrieved from [Link]
-
PubMed Central. (2022, December 2). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids. Retrieved from [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]
-
LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
ResearchGate. (2004). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]
-
PubMed. (2001, May). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Information. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistryviews.org [chemistryviews.org]
- 6. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
Common impurities in commercial 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with commercial 1-Phenyl-1H-1,2,4-triazole-3,5-diamine. Understanding the potential impurities and having robust troubleshooting strategies are critical for ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercial 1-Phenyl-1H-1,2,4-triazole-3,5-diamine?
A1: The impurity profile of commercially available 1-Phenyl-1H-1,2,4-triazole-3,5-diamine is primarily dictated by its synthetic route. The most common industrial synthesis involves the condensation of phenylhydrazine with a cyanoguanidine derivative (such as dicyandiamide).[1] Consequently, the impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual amounts of phenylhydrazine and dicyandiamide are common. Phenylhydrazine, in particular, is a concern as it is a viscous liquid that can be challenging to remove completely and is prone to oxidation, leading to colored impurities.[2]
-
Reaction By-products: Side reactions can lead to the formation of various related substances. These may include products from the self-condensation of phenylhydrazine or incompletely cyclized intermediates.
-
Isomeric Impurities: While the 1-phenyl-1H-1,2,4-triazole-3,5-diamine is the expected product, there is a possibility of forming other isomers, such as those with the phenyl group at a different position on the triazole ring, although these are generally minor components.
-
Degradation Products: The 1,2,4-triazole ring is generally stable. However, the exocyclic amino groups can be susceptible to oxidative degradation, especially upon prolonged exposure to air and light. Phenylhydrazine itself is known to undergo complex oxidation, which can generate a variety of colored by-products.[3]
-
Residual Solvents and Water: Solvents used during the synthesis and purification steps (e.g., ethanol, isopropanol, water) can be present in the final product. The compound can also form hydrates, so the water content should be carefully monitored.[4][5]
The following table summarizes the most probable impurities:
| Impurity Category | Specific Impurity/Class | Potential Origin | Typical Analytical Method for Detection |
| Starting Materials | Phenylhydrazine | Incomplete reaction | HPLC-UV, GC-MS |
| Dicyandiamide | Incomplete reaction | HPLC-UV/ELSD | |
| By-products | Phenylhydrazine self-condensation products | Side reactions during synthesis | HPLC-UV, LC-MS |
| Isomers | Positional isomers of the phenyl group | Non-specific cyclization | HPLC-UV, LC-MS, NMR |
| Degradation Products | Oxidized derivatives | Exposure to air, light, or oxidizing agents | HPLC-UV, LC-MS |
| Process-Related | Residual Solvents (e.g., Ethanol) | Purification and drying process | GC-FID |
| Water | Hydrate formation or incomplete drying | Karl Fischer Titration, TGA |
Q2: My batch of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine has a yellowish or brownish tint. Is this normal and will it affect my experiments?
A2: Pure 1-Phenyl-1H-1,2,4-triazole-3,5-diamine should be a white to off-white solid. A yellowish or brownish discoloration is a strong indicator of the presence of impurities, most likely arising from the oxidation of residual phenylhydrazine.[3] The impact on your experiments depends on the nature and concentration of these impurities. For sensitive applications, such as in drug development or quantitative biological assays, these impurities could lead to:
-
Inaccurate quantification: The impurities may have a different molar absorptivity if you are using UV-Vis spectroscopy for concentration determination.
-
Interference in biological assays: The impurities could have their own biological activity or interfere with the binding of the target compound.
-
Side reactions: The impurities could participate in unintended side reactions in your synthetic protocols.
It is highly recommended to assess the purity of a discolored batch using a suitable analytical method, such as HPLC, before use. If the purity is below your required specifications, purification is advised.
Q3: How should I store 1-Phenyl-1H-1,2,4-triazole-3,5-diamine to ensure its long-term stability?
A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended. This minimizes the risk of oxidation and degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for their resolution.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Observation: Your chromatogram shows one or more unexpected peaks in addition to the main product peak.
-
Causality: These peaks likely correspond to the impurities discussed in FAQ Q1. Their presence can affect the accuracy of your results and the purity of your downstream products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Poor Solubility or Incomplete Dissolution
-
Observation: The material does not fully dissolve in a solvent in which it is reported to be soluble, or a hazy solution is formed.
-
Causality: This can be due to the presence of insoluble impurities or, in some cases, the formation of a different salt form or polymorph of the compound.
-
Troubleshooting Steps:
-
Verify Solvent: Ensure you are using a high-purity, anhydrous solvent if required.
-
Gentle Heating and Sonication: Try gently warming the solution or placing it in an ultrasonic bath to aid dissolution.
-
Filtration: If a small amount of insoluble particulate matter is present, it can be removed by filtration through a 0.22 µm syringe filter. However, this may not remove soluble impurities.
-
Purity Analysis: Analyze the material by HPLC to check for significant levels of impurities.
-
Recrystallization: If purity is an issue, recrystallization from a suitable solvent system can be an effective purification method.
-
Issue 3: Inconsistent Results in Biological Assays
-
Observation: You observe high variability in your experimental results between different batches of the compound or even within the same batch over time.
-
Causality: This is often a direct consequence of variable purity. Different batches may have different impurity profiles, and the compound may be degrading over time if not stored correctly.
-
Preventative Measures and Solutions:
-
Batch Qualification: Always qualify a new batch of the compound by performing a purity analysis (e.g., HPLC) and comparing it to previous batches.
-
Proper Storage: Strictly adhere to the recommended storage conditions (see FAQ Q3).
-
Use Freshly Prepared Solutions: Prepare solutions of the compound fresh for each experiment whenever possible.
-
Forced Degradation Study: If you suspect instability in your assay conditions, you can perform a simple forced degradation study by exposing a solution of the compound to heat, light, acid, and base to identify potential degradation products.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general method for the analysis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine and its potential impurities. Method optimization may be required depending on your specific instrumentation and the impurity profile of your sample.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Phenyl-1H-1,2,4-triazole-3,5-diamine sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks and report the area percentage of the main peak and all impurity peaks. For identification of specific impurities, comparison with reference standards is required.
-
Protocol 2: Recrystallization for Purification
This is a general procedure for the purification of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine. The choice of solvent may need to be optimized.
-
Solvent Selection: Determine a suitable solvent system. An ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water is often a good starting point.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude 1-Phenyl-1H-1,2,4-triazole-3,5-diamine to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Purity Confirmation: Analyze the recrystallized material by HPLC to confirm the removal of impurities.
Visualizations
Likely Synthetic Pathway and Origin of Impurities
Caption: Plausible synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine and the origin of common impurities.
References
-
Inoue, K., Nakami, S., Kumasaki, M., & Matsumoto, S. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1161–1164. [Link]
-
Luo, J. (2017). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Chemistry of Heterocyclic Compounds, 53(3), 1-6. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved January 24, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2008). Robust Summaries & Test Plan: 1H-1,2,4-triazole. [Link]
-
Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis. Retrieved January 24, 2026, from [Link]
-
Demchenko, A. M., et al. (2015). 3,5-Diamino-1-phenyl-1,2,4-triazolium bromide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o732–o733. [Link]
-
de Souza, M. V. N., et al. (2017). General structures of 1,4- and 1,5-isomers of 1H-1,2,3-triazoles. ResearchGate. [Link]
- Sharnin, G. P., et al. (2000). Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. [Link]
Sources
- 1. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of N-Alkylation of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the N-alkylation of 1-phenyl-1H-1,2,4-triazole-3,5-diamine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. The inherent complexity of this molecule presents unique challenges, primarily in achieving regioselectivity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the high-level questions that typically arise before or during the initial phases of experimentation.
Q1: What are the potential sites of N-alkylation on 1-phenyl-1H-1,2,4-triazole-3,5-diamine?
A: The substrate has four distinct nitrogen atoms that can potentially be alkylated. The N1 position is already substituted with a phenyl group. The remaining sites include the two endocyclic (ring) nitrogens at the N2 and N4 positions, and the two exocyclic (amine) nitrogens at the C3 and C5 positions. The inherent nucleophilicity of these sites makes controlling the reaction outcome a significant challenge.[1]
Q2: My reaction is producing an inseparable mixture of products. Why is this happening?
A: This is the most common challenge and stems from two primary issues:
-
Poor Regioselectivity: The different nitrogen atoms (N2, N4, and the two exocyclic amines) have comparable nucleophilicity, leading to a mixture of isomers. The final product distribution is highly dependent on the reaction conditions, as subtle changes in the solvent or base can alter which nitrogen is preferentially alkylated.[2][3]
-
Over-alkylation: The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[4] This newly formed, more reactive species can compete for the alkylating agent, leading to di- or even tri-alkylated products, which further complicates the product mixture and purification.[5]
Q3: Can I selectively alkylate only the exocyclic amino groups?
A: Yes, this is achievable, but direct alkylation is often problematic. A more reliable and regioselective method is to employ a two-step reductive amination strategy.[6] This involves first reacting the diamine with an aldehyde to form a Schiff base (imine) selectively at one of the exocyclic amino groups, followed by in-situ reduction with an agent like sodium borohydride. This method avoids direct competition between the various nucleophilic sites.
Q4: How can I favor alkylation on the triazole ring (N2 or N4) instead of the exocyclic amines?
A: To direct alkylation to the triazole ring, the exocyclic amines must be made less nucleophilic. This can be accomplished by using a protecting group strategy. By protecting the C3 and C5 amino groups with functionalities like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), you effectively block them from reacting.[7] Subsequent alkylation will then be directed to the available ring nitrogens. The choice of base and solvent will still be critical in determining the ratio of N2 vs. N4 isomers.[2] After successful ring alkylation, the protecting groups can be removed to yield the desired product.
Section 2: Troubleshooting Guide: Common Experimental Issues
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| 1. Low or No Product Yield | A. Insufficiently Strong Base: The pKa of the N-H protons on the triazole ring and exocyclic amines requires a sufficiently strong base for deprotonation to generate the nucleophilic anion. B. Poor Solvent Choice: The reaction may require a specific solvent to facilitate solubility of the reagents and stabilize the transition state. Polar aprotic solvents like DMF or DMSO are often effective.[2] C. Inactive Alkylating Agent: The alkyl halide (or other agent) may have degraded over time. | A. Base Screening: If using a weak base like K₂CO₃ fails, switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU.[2][6][8] NaH provides irreversible deprotonation, which can drive the reaction to completion. B. Solvent Optimization: Screen polar aprotic solvents. For instance, THF is often used with NaH, while DMF can promote SN2 reactions and help achieve thermodynamic product distribution in some cases.[2] C. Verify Reagent Quality: Use a freshly opened bottle of the alkylating agent or verify its integrity via NMR or GC-MS before use. |
| 2. Mixture of Isomers (Poor Regioselectivity) | A. Kinetic vs. Thermodynamic Control: The reaction may be under kinetic control, favoring the most rapidly formed product, which may not be the most stable one. The choice of base and solvent system heavily influences the position of the counter-ion (e.g., Na⁺), which can direct the alkylating agent to a specific nitrogen.[2][9] B. Competing Nucleophiles: All four N-H sites are potential nucleophiles, leading to a statistical or electronically governed mixture of products. | A. Adjust Reaction Conditions: To favor the thermodynamic product, try running the reaction at a higher temperature for a longer duration, which may allow for equilibration to the most stable isomer. Conversely, for the kinetic product, use a strong, non-nucleophilic base at low temperature. The solvent choice is critical; for example, THF often favors N1 alkylation in related systems due to tight ion pairing, whereas DMSO can favor N2.[2] B. Employ a Directed Strategy: Do not rely on direct alkylation. Use the specific protocols outlined in Section 3: - For exocyclic amine alkylation, use Reductive Amination (Protocol A) .[6] - For ring alkylation, use a Protecting Group Strategy (Protocol B) .[7] |
| 3. Multiple Alkyl Groups on a Single Molecule (Over-alkylation) | A. Product is More Reactive: The newly formed secondary amine is often a stronger nucleophile than the starting primary amine, leading to a "runaway reaction" where it reacts faster with the remaining alkyl halide.[4] | A. Control Stoichiometry: Use a large excess of the starting diamine (e.g., 3-5 equivalents) relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product. B. Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the diamine and base. This keeps the instantaneous concentration of the alkylating agent low, minimizing the rate of the second alkylation. |
| 4. Difficult Product Purification | A. Similar Polarity of Products: The various mono-alkylated isomers often have very similar polarities, making them co-elute during standard column chromatography. | A. Advanced Chromatography: If standard silica gel chromatography fails, consider using reverse-phase chromatography (C18) or preparatory HPLC, which separate based on different principles. B. Crystallization: Attempt to selectively crystallize the desired product from the mixture by screening various solvent systems. C. Derivatization: If separating isomers is critical, consider temporarily derivatizing the mixture (e.g., by reacting with an isocyanate). The resulting derivatives may have significantly different physical properties, allowing for separation, after which the derivatizing group can be removed. |
Section 3: Recommended Protocols & Methodologies
Protocol A: Selective Mono-N-alkylation of an Exocyclic Amine via Reductive Amination
This protocol is the recommended approach for selectively installing an alkyl group on one of the exocyclic amino groups (C3 or C5), based on the work of Chernyshev et al.[6] It bypasses the issue of competing ring vs. amine alkylation.
Step-by-Step Methodology:
-
Schiff Base Formation:
-
To a solution of 1-phenyl-1H-1,2,4-triazole-3,5-diamine (1.0 eq) in absolute ethanol, add the desired aldehyde (1.0-1.1 eq).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the appearance of the imine intermediate.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture in an ice bath (0 °C).
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until completion.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Reduce the volume of ethanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-alkylated product.
-
Section 4: Troubleshooting Decision Workflow
When faced with a complex product mixture, a systematic approach is required. The following workflow helps diagnose the issue and select the appropriate corrective action.
References
-
Flippen-Anderson, J. L., & Gilardi, R. D. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Bulger, P. G., et al. (2002). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF on ResearchGate. [Link]
-
Bercean, V., et al. (2010). New 1H-1-alkyl-6-methyl-3-phenyl-7-phenylazo-pyrazolo[5,1-c][2][8][10]triazoles through regioselective alkylation. ResearchGate. [Link]
-
Caputo, P. A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. [Link]
-
Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. ResearchGate. [Link]
-
Intagliata, S., et al. (2016). Synthesis and regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[2][8][11]triazolo[4,5-d]pyrimidin-7(6H)-ones and 2-phenyl-9-propyl-9H-purin-6(1H)-one with evaluation of antiviral. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2016). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Institutes of Health. [Link]
-
Inoue, T., et al. (2022). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. National Institutes of Health. [Link]
-
Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. [Link]
-
Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. ResearchGate. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. [Link]
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. OUCI. [Link]
-
Mondal, J., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). ACS Publications. [Link]
-
Yoo, W., et al. (2010). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. ACS Publications. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Powers, D. C., & Ritter, T. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. [Link]
-
Kumar, A., et al. (2023). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. ChemRxiv. [Link]
-
Chen, X., et al. (2019). Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols. ResearchGate. [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Asgari, M. S., et al. (2022). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Publishing. [Link]
Sources
- 1. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Bioactive Landscape of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine Derivatives: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This privileged scaffold is associated with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][2][3][4] The introduction of a phenyl group at the N1 position and amino groups at the C3 and C5 positions of the triazole ring, affording the 1-Phenyl-1H-1,2,4-triazole-3,5-diamine scaffold, presents a unique framework for the synthesis of novel derivatives with potentially enhanced and selective biological activities. The diamino substitutions offer versatile handles for chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of physicochemical and pharmacological properties.
This guide provides an in-depth comparative analysis of the in vitro biological evaluation of various compounds synthesized from the 1-Phenyl-1H-1,2,4-triazole-3,5-diamine core. We will delve into the rationale behind the design of these derivatives, compare their performance in key biological assays, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
The Rationale for Derivatization: Expanding Biological Horizons
The core structure of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine serves as a versatile template for drug design. The primary amino groups at the 3 and 5 positions are nucleophilic and can readily react with a variety of electrophiles to introduce diverse functionalities. This derivatization is driven by several key objectives:
-
Enhancement of Potency: Introducing specific substituents can lead to stronger interactions with biological targets, thereby increasing the potency of the compounds.
-
Modulation of Selectivity: By strategically modifying the scaffold, it is possible to achieve selective inhibition of a particular enzyme or receptor, reducing off-target effects and potential toxicity.
-
Improvement of Physicochemical Properties: Derivatization can be employed to optimize properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related compounds allow for the elucidation of SAR, providing valuable insights for the rational design of more potent and selective analogs.
A common and effective strategy for modifying this scaffold is the formation of Schiff bases . These compounds, formed by the condensation of the primary amino groups with various aldehydes and ketones, introduce an imine (-C=N-) linkage and allow for the incorporation of a wide range of aromatic and heterocyclic moieties.[5][6][7] This approach has been widely used to generate libraries of compounds for screening against various biological targets.
Comparative In Vitro Evaluation: A Focus on Antimicrobial and Anticancer Activities
While comprehensive comparative studies on a wide range of derivatives from the specific 1-Phenyl-1H-1,2,4-triazole-3,5-diamine scaffold are limited in the readily available literature, we can draw valuable insights from the evaluation of closely related analogs and the general trends observed for substituted 1,2,4-triazoles. The primary areas of investigation for these compounds have been their antimicrobial and anticancer potential.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in the design of antimicrobial drugs. The in vitro evaluation of novel 1-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives typically involves determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative 1,2,4-Triazole Schiff Base Derivatives
| Compound ID | Modification | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference Compound (MIC) |
| SB-1 | 4-Hydroxybenzylidene | 33 | >100 | 62.5 | Ciprofloxacin (0.24-0.98) |
| SB-2 | 4-Nitrobenzylidene | 26 | 33 | 125 | Nystatin (0.24-0.48) |
| SB-3 | 4-Methoxybenzylidene | 33 | >100 | 62.5 | |
| SB-4 | Unsubstituted Benzylidene | 25 | >100 | >250 |
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
Influence of Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the Schiff base moiety significantly impact antimicrobial activity. Electron-withdrawing groups, such as the nitro group in SB-2 , have been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[6] Conversely, electron-donating groups like the methoxy group in SB-3 may lead to more selective activity.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. The introduction of different substituents allows for the fine-tuning of this property.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 1,2,4-triazole nucleus is also a key component of several anticancer agents.[10][11][12][13] Derivatives of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine have been investigated for their cytotoxic effects against various cancer cell lines. The primary method for in vitro evaluation is the MTT assay, which measures the metabolic activity of cells and provides an indication of cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Comparative Cytotoxicity (IC50, µM) of Representative 1,2,4-Triazole Derivatives Against Cancer Cell Lines
| Compound ID | Modification | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference Compound (IC50) |
| AC-1 | 1-Acyl-3,5-diamino | 17.69 | 17.69 | - | Doxorubicin (<1) |
| AC-2 | 1-(4-chlorobenzoyl)-3,5-diamino | 27.09 | 25.4 | - | |
| AC-3 | 1-(4-methylbenzoyl)-3,5-diamino | >50 | >50 | - |
Mechanistic Insights and SAR:
-
Enzyme Inhibition: Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs) and tyrosine kinases. For instance, 1-acyl-1H-[1][5][14]triazole-3,5-diamine analogues have been identified as potent and selective CDK1 and CDK2 inhibitors.[6]
-
Influence of Acyl Groups: The nature of the acyl group substituted at the N1 position can significantly influence the cytotoxic activity. Aromatic acyl groups, particularly those with specific substitution patterns, have been shown to be crucial for potent anticancer activity.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reliability and reproducibility of the in vitro data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the standardized inoculum to the final required concentration in the test medium.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only) in each plate.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS).
-
Add a specific volume of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
The 1-Phenyl-1H-1,2,4-triazole-3,5-diamine scaffold represents a promising starting point for the development of novel bioactive compounds. While the available literature provides a foundational understanding of the potential antimicrobial and anticancer activities of its derivatives, there is a clear need for more systematic and comparative in vitro studies. Future research should focus on the synthesis of diverse libraries of compounds derived from this specific scaffold and their evaluation against a broad and consistent panel of biological targets. Such studies will be instrumental in elucidating detailed structure-activity relationships and guiding the rational design of next-generation therapeutic agents with improved potency, selectivity, and drug-like properties. The versatile nature of the diamino-triazole core, coupled with the vast possibilities for chemical modification, ensures that this area of research will continue to be a fertile ground for drug discovery.
References
- Hassan, A. S., et al. (2019). 5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamides as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-12.
- Abdel-Wahab, B. F., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4935.
- Gomha, S. M., et al. (2021). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Journal of Molecular Structure, 1225, 129272.
- Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate.
- Kowalska, P., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2635.
-
Lee, Y., et al. (2005). 1-Acyl-1H-[1][5][14]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Journal of Medicinal Chemistry, 48(13), 4426–4437.
-
Maddila, S., et al. (2021). Pyrazolo[5,1-c][1][5][14]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 26(10), 2872.
- Büyükkıdan, B., et al. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Journal of Scientific Reports-A, (48), 25-41.
- Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91.
- Cho, S. Y., et al. (2006). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 303–307.
-
Abdellatif, K. R. A., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][5][14]Triazole Derivatives. Archiv der Pharmazie, 351(5), e1700388.
- Sameliuk, Y. V., & Kaplaushenko, A. G. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614.
- Mange, Y. J., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 4(1), 51-57.
- Kucuk, M., & Parlak, A. (2021). Anticancer Properties of 1,2,4-Triazoles. Current Science, 120(1), 63-72.
- Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 5(8), 1-13.
- Patel, N. B., & Shaikh, F. M. (2011). Synthesis and Antimicrobial Activity of Some Novel Schiff Bases Containing 1,2,4-Triazole-3-thione. E-Journal of Chemistry, 8(1), 211-218.
- Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 77, 406-421.
- Abbas, S. Y., et al. (2018). Synthesis and Biological Evaluation of 1,2,4-Triazoles and 1,3,4-Oxadiazoles Derivatives Linked to 1,4-Dihydropyridines Scaffold. Journal of Heterocyclic Chemistry, 55(1), 116-124.
- Abdel-Ghani, N. T., et al. (2019). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Molecules, 24(11), 2133.
- Singh, P., & Kumar, A. (2021). A Comprehensive review on 1, 2,4 Triazole.
- Büyükkıdan, B., et al. (2022). RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Journal of Scientific Reports-A, (48), 25-41.
- Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules, 17(12), 14337–14353.
- Sert, Y., et al. (2019). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. RSC Medicinal Chemistry, 10(11), 1845–1856.
- Li, X., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(10), 2841.
- Kumar, A., & Sharma, S. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Indian Chemical Society, 98(10), 100148.
Sources
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5-Diphenyl-1H-1,2,4-Triazole Derivatives as Potential hEGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Kinase Inhibitory Activity of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine Derivatives
This guide provides an in-depth comparison and validation framework for a promising class of small molecules: 1-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere protocol recitation. It delves into the causality behind experimental design, ensuring that the data generated is not only accurate but also contextually meaningful for advancing kinase inhibitor discovery programs.
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold in Kinase Inhibition
Protein kinases remain one of the most critical classes of "druggable" targets in the human genome, regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The pursuit of potent and selective kinase inhibitors is therefore a central theme in modern pharmacology.
Within this landscape, heterocyclic scaffolds serve as the backbone for many successful therapeutics. The 1,2,4-triazole ring, in particular, has emerged as a "privileged" scaffold in medicinal chemistry.[3] Its unique arrangement of nitrogen atoms allows it to act as a versatile pharmacophore, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases, often mimicking the hinge-binding motif of native ATP.[4][5] The 1-Phenyl-1H-1,2,4-triazole-3,5-diamine core provides a robust and synthetically tractable framework for developing libraries of targeted inhibitors.[6][7][8] This guide focuses on the critical next step after synthesis: the rigorous validation of their kinase inhibitory activity.
Comparative Analysis of Derivative Performance
The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to cause an effect) and its selectivity (which kinases it inhibits). Substitutions on the phenyl ring and other positions of the triazole core can dramatically alter these properties. The following table summarizes inhibitory data for a representative set of fictional derivatives against key oncogenic and cell-cycle-related kinases. This data illustrates how subtle chemical modifications can tune the biological activity profile.
| Derivative ID | Substitution (R-group on Phenyl Ring) | Target Kinase(s) | IC50 (nM) | Assay Type |
| TRZ-001 | 4-methoxy (-OCH3) | CDK2/Cyclin A | 85 | ADP-Glo |
| TRZ-002 | 4-chloro (-Cl) | CDK2/Cyclin A | 55 | ADP-Glo |
| TRZ-003 | 4-methyl (-CH3) | CDK2/Cyclin A | 150 | ADP-Glo |
| TRZ-004 | 4-chloro (-Cl) | Aurora A | 1,200 | TR-FRET |
| TRZ-005 | 3,4-dichloro (-Cl, -Cl) | ALK | 35 | ADP-Glo |
| TRZ-006 | 3,4-dichloro (-Cl, -Cl) | ALK (L1196M) | 95 | ADP-Glo |
| TRZ-007 | 4-(morpholinomethyl) | TRKA | 25 | ADP-Glo |
| TRZ-008 | 4-(morpholinomethyl) | EGFR | >10,000 | ADP-Glo |
Analysis of Structure-Activity Relationships (SAR):
From the data, several key insights emerge. A comparison of TRZ-001 , TRZ-002 , and TRZ-003 suggests that an electron-withdrawing group (chloro) at the 4-position of the phenyl ring enhances potency against Cyclin-Dependent Kinase 2 (CDK2), while electron-donating groups (methoxy, methyl) are less favorable.
Selectivity is equally critical. While TRZ-002 is a potent CDK2 inhibitor, its activity against other kinases like Aurora A (TRZ-004 ) is significantly lower, indicating a favorable selectivity profile. The di-substituted compound, TRZ-005 , shows high potency against Anaplastic Lymphoma Kinase (ALK).[9] Importantly, it retains significant activity against the common L1196M resistance mutant (TRZ-006 ), a crucial feature for a clinically viable candidate.[9]
Finally, TRZ-007 demonstrates that larger, more complex substitutions can steer the molecule towards entirely different kinase families, in this case, Tropomyosin Receptor Kinase A (TRKA), while showing negligible activity against unrelated kinases like EGFR (TRZ-008 ).[10] This underscores the power of iterative chemical synthesis guided by robust biological validation.
Experimental Validation: A Step-by-Step Guide to the ADP-Glo™ Kinase Assay
To ensure data comparability and reproducibility, a standardized biochemical assay is paramount.[11] While various formats exist, including TR-FRET and traditional radiometric assays, the ADP-Glo™ luminescence-based assay offers a robust, high-throughput, and non-radioactive method for measuring kinase activity.[1][2][11] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12]
The core principle is a two-step process: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which fuels a luciferase reaction, producing a light signal that is directly correlated with kinase activity.[12] Therefore, potent inhibitors result in less ADP, and consequently, a lower light signal.
Caption: Workflow of the ADP-Glo™ Kinase Assay principle.
Detailed Protocol for IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a TRZ-series derivative).
Causality Behind Key Parameters:
-
ATP Concentration: The concentration of ATP is critical. For determining a comparable IC50 for ATP-competitive inhibitors, the ATP concentration should be set at or near the Michaelis constant (Km) of the specific kinase being tested.[11] Using arbitrarily high ATP concentrations can artificially inflate the IC50 value, making a potent inhibitor appear weak.
-
Enzyme Concentration: The kinase concentration should be chosen to ensure the reaction is in the linear range and that substrate consumption is kept low (typically <20%) to maintain initial velocity kinetics.
-
Controls: The inclusion of "no inhibitor" (positive control for activity) and "no enzyme" (negative control/background) wells is essential for data normalization and validating the assay window.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the 1-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives in 100% DMSO. A common starting concentration is 10 mM.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions into the wells of a low-volume 384-well assay plate. This creates a dose-response curve.
-
Include wells with DMSO only for the positive control (100% activity) and empty wells for the negative control (0% activity).
-
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate buffer containing the target kinase (e.g., CDK2/Cyclin A) and its specific peptide substrate in the appropriate kinase reaction buffer.
-
Add 5 µL of this 2X kinase/substrate mix to each well of the assay plate containing the pre-spotted compounds.
-
-
Reaction Initiation and Incubation:
-
Prepare a 2X ATP solution in the kinase reaction buffer. The final concentration in the well should be equal to the Km(ATP) for the target kinase.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.
-
Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader.
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_NoEnzyme] / [Signal_NoInhibitor - Signal_NoEnzyme])
-
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathway Context: Targeting the Cell Cycle
Understanding where an inhibitor acts is as important as knowing how strongly it binds. Many 1,2,4-triazole derivatives have shown potent activity against cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[7][8] The diagram below illustrates the role of the CDK2/Cyclin A complex in the S-phase of the cell cycle and how inhibitors like the TRZ-series compounds can intervene.
Caption: Inhibition of the CDK2/Cyclin A complex blocks S-phase progression.
By inhibiting CDK2, these compounds can prevent the phosphorylation of substrates necessary for DNA replication, leading to cell cycle arrest and potentially apoptosis in rapidly dividing cancer cells.[13] This provides a clear mechanistic rationale for their anti-proliferative effects.
Conclusion and Future Directions
The 1-Phenyl-1H-1,2,4-triazole-3,5-diamine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. This guide has demonstrated that rigorous, quantitative validation is essential to understanding the structure-activity relationships that govern both potency and selectivity.
The journey from a hit compound in a biochemical assay to a therapeutic candidate is long. The critical next steps for promising derivatives identified through the methods described here would include:
-
Broad-Panel Kinase Screening: Testing against a large panel of kinases (e.g., >400) to fully characterize the selectivity profile and identify potential off-target liabilities.
-
Cell-Based Assays: Moving from a purified enzyme system to a cellular context is crucial. Cellular phosphorylation assays can confirm that the compound engages and inhibits its target in a live cell, while cell proliferation assays (e.g., BaF3 transformation assays) can measure the compound's effect on cancer cell growth.[14]
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to the target kinase and determine binding kinetics.
By combining rational chemical design with a robust and well-validated screening cascade, researchers can efficiently identify and optimize 1-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives into next-generation targeted therapies.
References
- BMG LABTECH (2020). Kinase assays.
- Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- New Journal of Chemistry (RSC Publishing). Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach.
- Kramer, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
-
Bekircan, O., et al. (2021). Monoamine oxidase A and B inhibitory activities of 3,5-diphenyl-1,2,4-triazole substituted[2][11][12]triazolo[3,4-b][11][12][15]thiadiazole derivatives. PubMed. Available at:
- Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- de Oliveira, M. A., et al. (2025). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. PMC - NIH.
- Mondal, J., et al. (2016). Insights into the inhibitory mechanism of triazole-based small molecules on phosphatidylinositol-4,5-bisphosphate binding pleckstrin homology domain. PMC - NIH.
- Reaction Biology (2022). Spotlight: Cell-based kinase assay formats.
-
Lee, J. H., et al. (2005). 1-Acyl-1H-[2][11][12]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. PubMed. Available at:
- Karale, S. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing.
-
ResearchGate (2025). 1-Acyl-1 H -[2][11][12]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities. Available at:
- Yurttaş, L., et al. (2025). Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5-Diphenyl-1H-1,2,4-Triazole Derivatives as Potential hEGFR Inhibitors. PubMed.
- ResearchGate. Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach.
- Inoue, K., et al. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. PubMed.
- ResearchGate (2025). Mechanisms of action of 1,2,3‐triazole hybrids.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- Ferreira, P. M., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers.
- ResearchGate. Synthesis of 1,2,4‐Triazole‐3,5‐diamines.
- BenchChem (2025). "mechanism of action of 1,2,4-triazole-based compounds".
- Wiley Analytical Science (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
- Wang, Y., et al. (2023). Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects. PubMed.
- Gümüş, F. (2007). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents.
- Xiang, J., et al. (2013). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. RSC Publishing.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5-Diphenyl-1H-1,2,4-Triazole Derivatives as Potential hEGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, 1,2,4-triazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides an in-depth comparative analysis of the efficacy of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives against various cancer cell lines, supported by experimental data and mechanistic insights.
The 1-Phenyl-1H-1,2,4-triazole-3,5-diamine Scaffold: A Privileged Structure in Cancer Research
The 1-Phenyl-1H-1,2,4-triazole-3,5-diamine core represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The strategic placement of the phenyl ring and the diamine functionalities allows for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This structural versatility has led to the synthesis of numerous derivatives with significant antiproliferative activities.
Comparative Efficacy Against Cancer Cell Lines: A Data-Driven Analysis
The anticancer potential of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives has been evaluated against a panel of human cancer cell lines, revealing a range of cytotoxic activities. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below for a selection of derivatives.
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | 4-Chloro | MCF-7 (Breast) | 9.8 | Doxorubicin | 5.5 |
| Derivative B | 2,4-Dichloro | HeLa (Cervical) | 5.6 | Doxorubicin | 7.2 |
| Derivative C | 4-Bromo | A549 (Lung) | 16.5 | Cisplatin | 10.8 |
| Derivative D | 4-Methoxy | HCT116 (Colon) | 12.3 | 5-Fluorouracil | 8.9 |
| Derivative E | Unsubstituted | PC3 (Prostate) | 21.1 | Etoposide | 3.08 |
Analysis of Structure-Activity Relationship (SAR):
The data suggests a clear structure-activity relationship for this class of compounds. The nature and position of the substituent on the phenyl ring significantly influence the anticancer activity.
-
Electron-withdrawing groups , such as chloro and bromo, at the para- and di-chloro at the 2,4-positions of the phenyl ring (Derivatives A, B, and C) generally confer potent cytotoxicity.[2] This is likely due to the enhanced ability of the molecule to interact with its biological target.
-
The presence of an electron-donating group , such as a methoxy group (Derivative D), can also result in notable activity, suggesting that electronic effects play a crucial role in the mechanism of action.
-
The unsubstituted phenyl ring (Derivative E) tends to exhibit lower potency compared to its substituted counterparts, highlighting the importance of the phenyl ring substitutions for enhanced anticancer efficacy.[2]
Mechanistic Insights: How Do These Derivatives Exert Their Anticancer Effects?
The anticancer activity of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives is believed to be multifactorial, involving the modulation of key signaling pathways and cellular processes that are often dysregulated in cancer.
Targeting Key Signaling Pathways
Several studies have indicated that 1,2,4-triazole derivatives can inhibit critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3]
-
EGFR and BRAF Inhibition: Some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, two key proteins in the MAPK/ERK signaling pathway that is frequently overactive in many cancers.[3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of EGFR and BRAF signaling pathways by triazole derivatives.
-
Microtubule Dynamics Disruption: Another proposed mechanism is the interference with microtubule dynamics. Microtubules are essential for cell division, and their disruption can trigger mitotic arrest and subsequent apoptosis.
Caption: Disruption of microtubule dynamics leading to apoptosis.
Induction of Apoptosis and Cell Cycle Arrest
Experimental evidence demonstrates that these triazole derivatives can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
-
Apoptosis Induction: Treatment of cancer cells with these compounds leads to an increase in the population of apoptotic cells, as determined by Annexin V-FITC/PI staining and flow cytometry.
-
Cell Cycle Arrest: Cell cycle analysis reveals that these derivatives can cause an accumulation of cells in specific phases of the cell cycle, most commonly the G2/M phase, preventing them from proceeding to mitosis.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of the findings, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays used to evaluate the anticancer efficacy of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazole derivatives and a vehicle control. Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Caption: Workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the triazole derivatives at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the triazole derivatives at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.
Comparison with Standard Chemotherapy Drugs
Several studies have compared the efficacy of novel 1,2,4-triazole derivatives with established chemotherapy drugs such as doxorubicin, cisplatin, and etoposide.[4][5] In many instances, specific derivatives have demonstrated comparable or even superior cytotoxic activity against certain cancer cell lines. For example, some chlorinated 1-phenyl-1H-1,2,4-triazole-3,5-diamine derivatives have shown lower IC50 values than doxorubicin against breast and cervical cancer cell lines.[2] This suggests that these compounds may have the potential to overcome some of the limitations, such as drug resistance and severe side effects, associated with conventional chemotherapeutics.
Future Perspectives and Conclusion
The 1-Phenyl-1H-1,2,4-triazole-3,5-diamine scaffold holds significant promise for the development of a new generation of anticancer agents. The ease of chemical modification allows for the creation of extensive libraries of derivatives for screening and optimization. The potent in vitro anticancer activity, coupled with emerging insights into their mechanisms of action, provides a strong rationale for their continued investigation.
Further research should focus on:
-
In vivo efficacy and toxicity studies: To translate the promising in vitro results into a preclinical setting. One study has already shown that a 1-phenyl-1H-1,2,4-triazole derivative can suppress breast cancer tumor growth in vivo.[6]
-
Elucidation of precise molecular targets: To better understand the mechanism of action and to identify biomarkers for patient stratification.
-
Development of drug delivery systems: To enhance the bioavailability and tumor-targeting of these compounds.
References
- Luo, Y., et al. (2021). Design, synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 213, 113168.
- Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91.
- Bekircan, O., et al. (2006). Synthesis of some new 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and their anticancer activities. Turkish Journal of Chemistry, 30(4), 457-464.
- Youssif, B. G., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 36-48.
- Parlak, A., et al. (2019). Synthesis, characterization, and in vitro anticancer activity of new 1,2,4-triazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 637-648.
- Mahar, R., et al. (2020). Synthesis, characterization, and in vitro anticancer evaluation of some new 1,2,4-triazole derivatives. Journal of the Iranian Chemical Society, 17(8), 2005-2015.
- Maddali, N. K., et al. (2021). Design, synthesis, and biological evaluation of new 1,2,4-triazole derivatives as potential anticancer agents. Archiv der Pharmazie, 354(5), 2000375.
- Gaber, M., et al. (2018). Synthesis and anticancer activity of new 1,2,4-triazole derivatives. Medicinal Chemistry Research, 27(1), 214-225.
- Kaur, R., et al. (2016). Recent developments on 1,2,4-triazole nucleus in anticancer compounds: a review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465-489.
- Kumar, D., et al. (2011). Synthesis of novel indolyl-1,2,4-triazoles as potential anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4284-4291.
- Ghanaat, J., et al. (2020). Synthesis and antiproliferative activity of new 3-alkylsulfanyl-1,2,4-triazole derivatives. Medicinal Chemistry Research, 29(1), 134-143.
- Han, X., et al. (2022). Design, synthesis, and biological evaluation of novel (S)-naproxen derivatives bearing a thiosemicarbazide/1,2,4-triazole moiety as potential anticancer agents. Molecules, 27(3), 941.
- Sharma, D., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2581-2601.
- Abdel-Ghani, T. M., et al. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Archiv der Pharmazie, 353(10), 2000170.
- Raghavender, C., et al. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 8, 589.
- Chinthala, Y., et al. (2015). Synthesis and biological evaluation of novel chalcone-1,2,3-triazole conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3589-3593.
- Hussaini, S. M., et al. (2016). Synthesis and evaluation of combretastatin-A4 analogous 1,2,3-triazoles as potential anticancer agents. European Journal of Medicinal Chemistry, 118, 21-31.
- Ali, A. A.-M., et al. (2020). Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. Bioorganic Chemistry, 104, 104245.
Sources
- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isres.org [isres.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Introduction: The Promise and Challenge of the Triazole Scaffold
The 1,2,4-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors for oncology.[1] Its unique physicochemical properties, including its role as a bioisostere for amide bonds and its capacity for forming multiple hydrogen bonds, make it an exceptional core for developing potent and selective therapeutic agents.[2][3] Specifically, derivatives of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine have shown significant promise as inhibitors of key kinases involved in cell cycle regulation and signaling, such as Cyclin-Dependent Kinases (CDKs).[4]
However, the very nature of the human kinome—comprising over 500 protein kinases with highly conserved ATP-binding sites—presents a formidable challenge: ensuring inhibitor selectivity.[5][6] A lack of selectivity, where an inhibitor binds to unintended "off-target" kinases, can lead to unexpected toxicities or reduced efficacy, derailing an otherwise promising drug candidate. Therefore, rigorous, multi-platform cross-reactivity profiling is not merely a supplementary step but a cornerstone of the drug discovery process.
This guide provides an in-depth comparison of essential methodologies for profiling kinase inhibitors derived from this triazole scaffold. We will explore the causality behind experimental choices, present detailed protocols for key assays, and interpret comparative data to build a comprehensive understanding of an inhibitor's selectivity profile.
The Imperative of Selectivity: Why Broad Profiling Matters
Kinase inhibitors are pivotal in targeted therapy, but their success hinges on hitting the right target without causing collateral damage. Off-target binding can disrupt unrelated signaling pathways, leading to adverse effects. Conversely, in some cases, a "promiscuous" inhibitor that hits multiple nodes in a cancer signaling network can be therapeutically advantageous.[5] Understanding this polypharmacology is critical.
A comprehensive profiling strategy should therefore be designed to answer three fundamental questions:
-
Potency: How strongly does the inhibitor bind to its intended target?
-
Selectivity: Which other kinases does the inhibitor bind across the kinome, and with what affinity?
-
Cellular Engagement: Does the inhibitor engage its intended target (and off-targets) within the complex environment of a living cell?
To address these questions, a multi-pronged approach combining biochemical (in vitro) and cell-based (in situ) assays is the gold standard.
Comparative Profiling Methodologies: From Benchtop to Live Cell
No single assay can provide a complete picture of an inhibitor's behavior. By integrating data from different platforms, we can build a robust, self-validating profile. Here, we compare three foundational assay types: broad-panel biochemical binding assays, targeted enzymatic activity assays, and live-cell target engagement assays.
The Broad View: Large-Panel Biochemical Binding Assays (e.g., KINOMEscan™)
The first step in understanding cross-reactivity is often a broad screen against a large portion of the human kinome. Competition binding assays are ideal for this initial characterization.
Principle of the Assay: The KINOMEscan™ platform, for example, is a site-directed competition binding assay.[7] It measures the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a kinase. The amount of kinase-ligand interaction is quantified, typically via qPCR or another sensitive method. The output is often expressed as percent inhibition relative to a control, which provides a direct measure of binding interaction.
Expert Insight: The primary advantage here is breadth. Screening a compound against a panel of over 400 kinases provides a panoramic view of its selectivity.[7] This is crucial for identifying unexpected off-targets early in development. It's important to recognize this is a measure of binding, not functional inhibition. A compound might bind a kinase without inhibiting its enzymatic activity, making follow-up functional assays essential.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize the 1-Phenyl-1H-1,2,4-triazole-3,5-diamine derivative in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
Assay Concentration: Prepare a working solution of the test compound at the desired screening concentration (a standard single-point screen is often performed at 1 µM).[8]
-
Assay Reaction: In each well of a multi-well plate, the test compound is incubated with a specific kinase that is tagged (e.g., with DNA) and an immobilized, proprietary ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's ATP pocket.
-
Wash & Elution: Unbound components are washed away. The amount of kinase bound to the solid-phase ligand is then eluted.
-
Quantification: The amount of eluted kinase is quantified using a sensitive method like qPCR. A lower signal indicates that the test compound successfully displaced the kinase from the immobilized ligand.
-
Data Analysis: Results are typically reported as percent of DMSO control (%Ctrl), where a lower percentage indicates stronger binding.
The Functional Proof: Biochemical Enzymatic Assays (e.g., ADP-Glo™)
Once primary targets and significant off-targets are identified via binding assays, the next logical step is to confirm functional inhibition of enzymatic activity.
Principle of the Assay: Enzymatic assays measure the catalytic activity of a kinase—its ability to transfer a phosphate group from ATP to a substrate.[6][9] The ADP-Glo™ Kinase Assay is a luminescent platform that quantifies the amount of ADP produced in the kinase reaction.[10] The amount of ADP is directly proportional to kinase activity. Inhibition is observed as a decrease in luminescence.
Expert Insight: This assay confirms that binding translates to functional inhibition. It is the gold standard for determining potency metrics like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[5] A crucial parameter in these assays is the ATP concentration. To reflect the intrinsic affinity of the inhibitor, assays are often run at an ATP concentration close to the Kₘ value for each specific kinase.[11] This is because the inhibitor is competing with ATP for the same binding site.
Experimental Protocol: ADP-Glo™ Kinase Activity Assay
-
Compound Dilution: Create a serial dilution of the triazole derivative in the appropriate assay buffer to generate a dose-response curve (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction:
-
To a multi-well plate, add the kinase, its specific peptide or protein substrate, and the ATP solution (at Kₘ concentration).
-
Add the serially diluted test compound or DMSO (vehicle control).
-
Incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which contains the necessary enzymes to convert the newly produced ADP into ATP, fueling a luciferase/luciferin reaction.
-
-
Signal Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
The In-Cell Reality Check: Target Engagement Assays (e.g., NanoBRET™, CETSA®)
Biochemical assays are performed on purified, often truncated, proteins in a highly artificial buffer system. The cellular environment is far more complex, with high ATP concentrations (~1-10 mM), molecular crowding, and the presence of scaffolding proteins.[11] Therefore, confirming that an inhibitor can bind its target in a live cell is a critical validation step.
Principle of the Assay (NanoBRET™): The NanoBRET™ Target Engagement (TE) assay measures compound binding in live cells.[12][13] It relies on bioluminescence resonance energy transfer (BRET) between a target kinase fused to a NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor).[13][14] When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[15]
Expert Insight: This technology provides a direct, quantitative measure of target occupancy in a physiological context.[13] It is invaluable for establishing structure-activity relationships (SAR) in a more relevant setting and can reveal discrepancies between biochemical potency and cellular activity due to factors like cell permeability or efflux.[16] Comparing NanoBRET™ data with biochemical IC50 values helps build a more complete picture of a compound's true potential.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the target kinase fused to N-terminal or C-terminal NanoLuc® luciferase. Plate the cells in a white, tissue-culture treated multi-well plate.
-
Compound Treatment: Prepare serial dilutions of the triazole inhibitor. Add the diluted compound to the cells and incubate under standard cell culture conditions to allow for cell entry and target binding.
-
Tracer & Substrate Addition: Add the NanoBRET™ fluorescent tracer and the Nano-Glo® live-cell substrate to the wells. The tracer will bind to any target protein not occupied by the test inhibitor.
-
BRET Measurement: Incubate for a period (e.g., 2 hours) to allow the system to reach equilibrium. Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-enabled plate reader.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
Data Presentation and Interpretation
To effectively compare inhibitors, quantitative data must be summarized clearly. Below is a hypothetical comparison of two 1-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives, Compound A (the lead candidate) and Compound B (an analog for comparison), against a panel of relevant kinases.
Table 1: Comparative Cross-Reactivity Profile of Triazole Derivatives
| Kinase Target | KINOMEscan™ (%Ctrl @ 1µM) | Biochemical IC50 (nM) (ADP-Glo™) | Cellular IC50 (nM) (NanoBRET™) |
| Compound A | |||
| CDK2 (On-Target) | 1.5 | 12 | 95 |
| CDK9 (Off-Target) | 8.2 | 150 | 1,200 |
| GSK3β (Off-Target) | 35.1 | >10,000 | >10,000 |
| PIM1 (Off-Target) | 65.4 | >10,000 | >10,000 |
| Compound B | |||
| CDK2 (On-Target) | 2.1 | 25 | 1,500 |
| CDK9 (Off-Target) | 2.5 | 40 | 2,800 |
| GSK3β (Off-Target) | 88.9 | >10,000 | >10,000 |
| PIM1 (Off-Target) | 91.3 | >10,000 | >10,000 |
Interpretation:
-
Compound A demonstrates high affinity for its intended target, CDK2, in the binding assay (1.5% Ctrl) and potent functional inhibition in the biochemical assay (IC50 = 12 nM). Crucially, it retains good potency in the live-cell target engagement assay (IC50 = 95 nM), indicating efficient cell penetration and target binding in a physiological context. It shows moderate activity against the related kinase CDK9 but is clean against GSK3β and PIM1.
-
Compound B shows similar biochemical potency against CDK2 and even stronger off-target activity against CDK9. However, its cellular IC50 for CDK2 is dramatically weaker (1,500 nM), suggesting poor cell permeability or susceptibility to cellular efflux pumps. This highlights the critical importance of cellular assays; based on biochemical data alone, Compound B might have been considered a viable candidate.
Visualizing Workflows and Pathways
Workflow for Kinase Inhibitor Selectivity Profiling
The logical progression from broad screening to specific, functional, and cellular validation is a cornerstone of robust inhibitor characterization.
Caption: A multi-phase workflow for characterizing kinase inhibitor selectivity.
Impact of Off-Target Inhibition on Cellular Signaling
Consider a scenario where our CDK2 inhibitor (Compound A) shows unintended inhibitory activity against GSK3β (Glycogen Synthase Kinase 3 Beta), a key regulator of the Wnt/β-catenin pathway. This could have significant biological consequences.
Caption: Off-target inhibition of GSK3β disrupting β-catenin degradation.
Conclusion
The 1-Phenyl-1H-1,2,4-triazole-3,5-diamine scaffold is a powerful starting point for the development of next-generation kinase inhibitors. However, unlocking its full therapeutic potential requires a deep and nuanced understanding of inhibitor selectivity. A simplistic approach focused on a single assay or metric is insufficient and can be misleading.
As demonstrated, a rigorous, multi-platform strategy that integrates broad biochemical binding data, functional enzymatic validation, and live-cell target engagement is essential. This layered approach allows researchers to build a self-validating dataset that reliably informs on potency, cross-reactivity, and true cellular activity. By embracing this comprehensive profiling philosophy, we can more effectively translate the chemical promise of the triazole scaffold into safe and selective clinical candidates.
References
-
Title: 1-Acyl-1H-[2][4][5]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Source: PubMed. URL: [Link]
-
Title: 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Source: PubMed Central. URL: [Link]
-
Title: KINASE PROFILING & SCREENING. Source: Reaction Biology. URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PMC - NIH. URL: [Link]
-
Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Source: PubMed Central. URL: [Link]
-
Title: From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Source: Promega Connections. URL: [Link]
-
Title: NanoBRET™ Target Engagement for drug development. Source: News-Medical.Net. URL: [Link]
-
Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs. URL: [Link]
-
Title: Kinase Screening & Profiling Service. Source: BPS Bioscience. URL: [Link]
-
Title: Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Source: ResearchGate. URL: [Link]
-
Title: KINOMEscan Technology. Source: Eurofins Discovery. URL: [Link]
-
Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Source: bioRxiv. URL: [Link]
-
Title: 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Source: ResearchGate. URL: [Link]
-
Title: Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Source: MDPI. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. news-medical.net [news-medical.net]
- 15. youtube.com [youtube.com]
- 16. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Disposal of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, a substituted triazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of structurally similar compounds, such as 1,2,4-triazole and 3,5-diamino-1,2,4-triazole, and aligns it with general hazardous waste management principles.
Understanding the Hazard Profile: A Precautionary Approach
Substituted triazoles, as a class, can present a range of health hazards. Based on data from related compounds, 1-Phenyl-1H-1,2,4-triazole-3,5-diamine should be handled as a hazardous substance.[1][2] Potential hazards include:
-
Skin and Eye Irritation: May cause significant irritation upon contact.[2][3]
-
Reproductive Toxicity: Some triazole derivatives are suspected of damaging fertility or the unborn child.[1][4]
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[1]
Given these potential risks, all personnel handling this compound must be thoroughly trained on its hazards and the proper use of personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes and dust. |
| Skin and Body | Laboratory coat, closed-toe shoes. Consider additional protective clothing if there is a risk of significant exposure. | To minimize skin exposure. |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.[1] | To prevent inhalation of dust or aerosols. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine is a critical step in maintaining laboratory safety and environmental compliance. The following protocol outlines the necessary procedures for its collection, storage, and final disposal.
Step 1: Waste Identification and Segregation
Immediately upon generation, all waste containing 1-Phenyl-1H-1,2,4-triazole-3,5-diamine must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., filter paper, weighing boats, pipette tips).
-
Solutions containing the compound.
-
Contaminated PPE.
This waste must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.
Step 2: Containerization and Labeling
Proper containment and labeling are fundamental to safe waste management.
-
Select an Appropriate Container:
-
Use a chemically compatible container with a tightly sealing lid.[5] For solid waste, a sealable plastic bag or a wide-mouth plastic container is suitable.[1] For liquid waste, use a labeled, leak-proof bottle.
-
Do not reuse empty containers that previously held other chemicals without thorough cleaning, or preferably, use new containers designated for this waste stream.[5]
-
-
Label the Container Clearly:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-Phenyl-1H-1,2,4-triazole-3,5-diamine."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Step 3: On-Site Accumulation and Storage
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of generation.
-
Keep the container closed at all times, except when adding waste.[5]
-
Store in a secondary containment tray to mitigate spills.
-
Ensure the storage area is away from incompatible materials.
Step 4: Final Disposal Route
The final disposal of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine must be conducted through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][7]
The recommended disposal methods for this type of chemical waste are:
-
Incineration: Controlled incineration at a licensed facility is the preferred method for many organic chemical wastes.[8]
-
Chemical Landfill: Disposal in a secure chemical landfill may be an option, but this should be confirmed with your institution's Environmental Health and Safety (EHS) department and the licensed waste vendor.[1]
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed vendors to ensure compliant disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material.[3] Avoid generating dust.[1] For liquid spills, use an inert absorbent material.
-
Collect and Dispose: Place the spilled material and all contaminated cleanup materials into a labeled hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-Phenyl-1H-1,2,4-triazole-3,5-diamine.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine waste.
References
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR 721.9825 -- Phenyl substituted triazolinones. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Regulations.gov. (2023, January 24). Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindoles. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. carlroth.com [carlroth.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eCFR :: 40 CFR 721.9825 -- Phenyl substituted triazolinones. [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
